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  • Product: 2-(4-Chlorobenzoyl)-6-methoxypyridine
  • CAS: 1187171-01-2

Core Science & Biosynthesis

Foundational

"2-(4-Chlorobenzoyl)-6-methoxypyridine" physical properties

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorobenzoyl)-6-methoxypyridine Executive Summary This technical guide provides a comprehensive analysis of the physical properties of 2-(4-Chlorobenzoyl)-6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorobenzoyl)-6-methoxypyridine

Executive Summary

This technical guide provides a comprehensive analysis of the physical properties of 2-(4-Chlorobenzoyl)-6-methoxypyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogues and established principles of physical organic chemistry to predict its key characteristics. The guide covers molecular structure, predicted physical state, solubility, and spectroscopic signatures (IR, NMR, MS). Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, designed to ensure accuracy and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical profile for handling, characterization, and application in further research.

Introduction to 2-(4-Chlorobenzoyl)-6-methoxypyridine

2-(4-Chlorobenzoyl)-6-methoxypyridine is a chemical compound featuring a pyridine ring substituted with a methoxy group and a 4-chlorobenzoyl group. This unique combination of functional groups—a halogenated aromatic ketone and a methoxylated heterocycle—makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a common scaffold in pharmacologically active compounds, while the chlorobenzoyl moiety offers a site for further chemical modification.

A thorough understanding of the physical properties of a compound is paramount for its successful application in a research and development setting. Properties such as melting point, solubility, and spectroscopic profile are critical for purification, formulation, reaction monitoring, and structural confirmation. This guide provides a detailed examination of these properties, blending predictive analysis with standardized methodologies for their experimental verification.

Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. These properties are essential for all subsequent analyses.

  • Chemical Formula: C₁₃H₁₀ClNO₂

  • Molecular Weight: 247.68 g/mol

Structural Analysis: The molecule's structure consists of a central pyridine ring. At the 2-position, it is linked via a carbonyl group to a 4-chlorophenyl ring. At the 6-position, a methoxy group is attached. The presence of the electron-withdrawing chlorobenzoyl group and the electron-donating methoxy group creates a complex electronic environment on the pyridine ring, influencing its reactivity and physical properties.

Caption: Chemical structure of 2-(4-Chlorobenzoyl)-6-methoxypyridine.

Predicted and Observed Physical Properties

The interplay of the molecule's functional groups and overall size dictates its macroscopic physical properties.

PropertyPredicted/Comparative ValueRationale & Commentary
Physical State White to off-white crystalline solidThe molecule has a relatively high molecular weight and contains polar groups capable of dipole-dipole interactions and efficient crystal lattice packing, making a solid state at room temperature highly probable. This is consistent with related compounds like 2-chloro-4-methoxypyridine, which is a solid with a melting point of 45-48 °C[1].
Melting Point Estimated: 80 - 120 °CThe large, rigid structure with a polar ketone group suggests a significantly higher melting point than simpler analogues like 2-chloro-6-methoxypyridine (a liquid). The presence of the benzoyl group increases intermolecular forces.
Boiling Point > 300 °C (with potential decomposition)A high boiling point is expected due to the high molecular weight and polarity. However, compounds of this complexity often decompose at or before their atmospheric boiling point. Vacuum distillation would be required. For comparison, 2-chloro-4-methoxypyridine boils at approximately 230-235 °C[1].
Solubility - Water: Sparingly soluble to insoluble- Polar Aprotic Solvents (DMSO, DMF): Soluble- Chlorinated Solvents (DCM, Chloroform): Soluble- Ethers (THF, Diethyl Ether): Moderately Soluble- Alcohols (Ethanol, Methanol): Moderately Soluble- Nonpolar Solvents (Hexanes): InsolubleThe molecule has both polar (carbonyl, methoxy, pyridine nitrogen) and nonpolar (aromatic rings) regions. It is expected to be soluble in organic solvents that can engage in dipole-dipole interactions. Its large hydrocarbon framework will limit aqueous solubility. Related methoxypyridine derivatives are noted to be soluble in common organic solvents[1].
Partition Coefficient (LogP) Estimated: 2.5 - 3.5The partition coefficient (LogP) is a measure of a compound's lipophilicity. The value is estimated based on the presence of a chloro-substituted aromatic ring and the overall carbon-rich structure. For reference, the simpler 2-chloro-6-methoxypyridine has an estimated Log Kow of 1.98[2]. The addition of the chlorobenzoyl group would significantly increase this value.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following are the expected spectroscopic signatures for 2-(4-Chlorobenzoyl)-6-methoxypyridine.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational frequencies of functional groups within the molecule.

  • ~1670 cm⁻¹ (strong): Carbonyl (C=O) stretch of the diaryl ketone. Conjugation with both the pyridine and phenyl rings lowers the frequency from a typical ketone (~1715 cm⁻¹).

  • ~1600, 1580, 1470 cm⁻¹ (medium-strong): Aromatic C=C stretching vibrations from both the pyridine and phenyl rings.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the methoxy group (aryl ether).

  • ~3050-3100 cm⁻¹ (weak-medium): Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹ (weak): Aliphatic C-H stretching of the methyl group.

  • ~750-850 cm⁻¹ (strong): C-Cl stretching and out-of-plane C-H bending, indicative of the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • δ 8.0-8.5 ppm (multiplet, 3H): Protons on the pyridine ring, deshielded by the electronegative nitrogen and the adjacent carbonyl group.

    • δ 7.4-7.8 ppm (multiplet, 4H): Protons on the 4-chlorophenyl ring, appearing as two distinct doublets (an AA'BB' system).

    • δ 4.0 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

  • ¹³C NMR:

    • δ ~190 ppm: Carbonyl carbon (C=O), highly deshielded.

    • δ ~165 ppm: Pyridine carbon attached to the methoxy group (C-OCH₃).

    • δ ~110-155 ppm: Aromatic carbons from both the pyridine and phenyl rings.

    • δ ~55 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues.

  • Molecular Ion (M⁺): A prominent pair of peaks at m/z 247 and m/z 249 in an approximate 3:1 ratio. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).

  • Key Fragmentation Patterns:

    • m/z 212/214: Loss of the chlorine radical ([M-Cl]⁺).

    • m/z 139/141: Cleavage to form the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺). This is often a very stable and prominent fragment.

    • m/z 122: Cleavage to form the 6-methoxypyridin-2-yl cation ([C₆H₆NO]⁺).

Experimental Protocols for Property Determination

To ensure the generation of reliable and trustworthy data, standardized experimental protocols must be followed.

Workflow for Physicochemical & Spectroscopic Characterization

The logical flow for characterizing a newly synthesized compound like 2-(4-Chlorobenzoyl)-6-methoxypyridine involves a series of sequential analyses.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Structural Confirmation cluster_3 Final Data Consolidation synthesis Crude Product Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Screening mp->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ms Mass Spectrometry (MS) ir Infrared Spectroscopy (IR) report Data Analysis & Reporting ir->report

Caption: Experimental workflow for the characterization of 2-(4-Chlorobenzoyl)-6-methoxypyridine.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities that disrupt the crystal lattice.

  • Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) with known melting points. This step is crucial for data trustworthiness.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Heat rapidly to about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: Report the melting point as the range T₁ - T₂.

Protocol for Qualitative Solubility Assessment

Causality: This protocol systematically evaluates the compound's solubility based on the "like dissolves like" principle, providing insights into its polarity and the types of intermolecular forces it can form.

  • Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, ethanol, dichloromethane, hexanes, DMSO).

  • Sample Addition: Add approximately 10 mg of the compound to each test tube.

  • Observation & Agitation:

    • Observe if the compound dissolves immediately at room temperature.

    • If not, agitate the mixture by vortexing for 30 seconds.

    • Record the result as "soluble," "partially soluble," or "insoluble."

  • Heating (Optional): Gently warm the tubes containing undissolved solid to determine if solubility increases with temperature. Note any changes upon cooling (e.g., recrystallization).

  • Data Interpretation: A compound soluble in dichloromethane but insoluble in hexanes and water would be classified as having intermediate polarity.

Conclusion

2-(4-Chlorobenzoyl)-6-methoxypyridine is predicted to be a crystalline solid with limited aqueous solubility but good solubility in moderately polar to polar organic solvents. Its structural features give rise to distinct and predictable spectroscopic signatures in IR, NMR, and mass spectrometry, which are crucial for its unambiguous identification. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring data integrity for any research or development application. This synthesized understanding of its physicochemical profile is essential for the effective handling, storage, and synthetic application of this versatile chemical intermediate.

References

  • Pipzine Chemicals. 2-Chloro-4-methoxypyridine. [Link]

  • Pipzine Chemicals. 2-chloro-6-methoxypyridine-4-carboxylic acid. [Link]

  • PubChem. 2-Chloro-6-methoxypyridine. [Link]

  • PubChem. 4-Methoxypyridine. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (4-chlorophenyl)(6-methoxypyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Introduction and Nomenclature (4-chlorophenyl)(6-methoxypyridin-2-yl)methanone, a substituted benzoylpyridine, represents a class of compounds of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

(4-chlorophenyl)(6-methoxypyridin-2-yl)methanone, a substituted benzoylpyridine, represents a class of compounds of significant interest in medicinal chemistry and materials science. The structural motif of a pyridine ring linked to a benzoyl group offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and potential applications, with a focus on the underlying scientific principles and experimental methodologies.

The nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions, where "methanone" is the principal functional group. The two substituents on the carbonyl carbon, the (4-chlorophenyl) and (6-methoxypyridin-2-yl) groups, are listed alphabetically. The common name, 2-(4-Chlorobenzoyl)-6-methoxypyridine, is also frequently used and is descriptive of the connectivity of the molecular fragments. The structural similarity to compounds such as (3-Chlorophenyl)(4-methylpyridin-2-yl)methanone (CAS RN: 1187165-06-5) validates this naming convention[1].

Physicochemical and Structural Properties

While specific experimental data for (4-chlorophenyl)(6-methoxypyridin-2-yl)methanone is not extensively reported in public literature, its properties can be reliably predicted based on its constituent functional groups and analogous structures.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₃H₁₀ClNO₂---
Molecular Weight 247.68 g/mol ---
Appearance Likely a white to off-white crystalline solidBased on similar benzoylpyridine derivatives.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.The presence of aromatic rings and a polar ketone group suggests this solubility profile.
Melting Point Predicted to be in the range of 100-150 °CBased on melting points of structurally similar compounds.
Stability Stable under standard laboratory conditions.The aromatic and ketone functionalities are generally robust.

Structural Insights:

The molecule possesses a central ketone linker that provides a degree of rotational freedom between the pyridine and chlorophenyl rings. The methoxy group on the pyridine ring and the chlorine atom on the phenyl ring are electron-donating and electron-withdrawing groups, respectively. These substituents can influence the molecule's electronic properties, reactivity, and its potential interactions with biological targets.

Synthesis Methodologies

The synthesis of (4-chlorophenyl)(6-methoxypyridin-2-yl)methanone can be approached through several established synthetic routes for benzoylpyridines. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and reliable strategies are the Grignard reaction and an oxidation-acylation sequence.

Method 1: Grignard Reaction

This is a classic and efficient method for forming carbon-carbon bonds. The key step involves the reaction of a Grignard reagent, prepared from a chlorophenyl halide, with a suitable pyridine derivative.

Reaction Scheme:

Grignard Reaction cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition 4-chlorobromobenzene 4-Chlorobromobenzene Grignard 4-Chlorophenylmagnesium bromide 4-chlorobromobenzene->Grignard Mg Mg turnings, Dry Ether Pyridine_ester Methyl 6-methoxypyridine-2-carboxylate Product (4-chlorophenyl)(6-methoxypyridin-2-yl)methanone Grignard->Product Pyridine_ester->Product Friedel-Crafts Acylation 6-methoxypicolinoyl_chloride 6-Methoxypicolinoyl chloride Product (4-chlorophenyl)(6-methoxypyridin-2-yl)methanone 6-methoxypicolinoyl_chloride->Product 4-chloroanisole 4-Chloroanisole 4-chloroanisole->Product Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Product Catalyst Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Effector Effector Protein Compound (4-chlorophenyl)(6-methoxypyridin-2-yl)methanone Compound->Kinase2 Inhibits Gene Gene Expression TF->Gene Regulates Gene->Effector Leads to

Sources

Foundational

A Researcher's Guide to the Synthesis and Potential Applications of 2-(4-Chlorobenzoyl)-6-methoxypyridine: A Scaffold of Latent Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Uncharted Chemical Space In the vast landscape of chemical compounds, a significant portion remains unexplo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Chemical Space

In the vast landscape of chemical compounds, a significant portion remains unexplored, holding the potential for novel therapeutic agents and research tools. "2-(4-Chlorobenzoyl)-6-methoxypyridine" is one such molecule. A comprehensive literature search reveals a notable absence of direct studies on this specific chemical entity. However, the constituent parts of this molecule—the 2-methoxypyridine core and the 4-chlorobenzoyl moiety—are well-represented in medicinal chemistry and materials science. This guide, therefore, embarks on a predictive exploration, grounded in established chemical principles and data from structurally related compounds. We will dissect the probable synthetic pathways, anticipate the physicochemical and spectroscopic characteristics, and project the potential biological activities of this intriguing scaffold. This document serves as a foundational resource for researchers poised to venture into this promising, yet uncharted, territory of chemical synthesis and drug discovery.

The Architectural Blueprint: Deconstructing the 2-(4-Chlorobenzoyl)-6-methoxypyridine Scaffold

The target molecule, 2-(4-Chlorobenzoyl)-6-methoxypyridine, is a ketone featuring a pyridine ring substituted at the 2- and 6-positions with a 4-chlorobenzoyl group and a methoxy group, respectively.

Molecular Structure:

Figure 1: Chemical structure of 2-(4-Chlorobenzoyl)-6-methoxypyridine.

The pyridine core is a fundamental heterocycle in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The 6-methoxy group acts as an electron-donating group, which can influence the reactivity of the pyridine ring and provide a handle for further functionalization. The 2-(4-chlorobenzoyl) substituent introduces a rigid, planar aromatic system with a polar carbonyl group and a lipophilic chlorophenyl moiety. The chlorine atom at the para-position of the benzoyl group is a common feature in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability.

Retrosynthetic Analysis and Plausible Synthetic Strategies

The direct acylation of pyridines via Friedel-Crafts reactions is generally challenging. The nitrogen atom in the pyridine ring is a Lewis base that readily complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1][2] Therefore, alternative strategies are required to construct the 2-(4-Chlorobenzoyl)-6-methoxypyridine scaffold.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the pyridine ring and the carbonyl carbon, leading to a 2-lithiated-6-methoxypyridine or a related organometallic species and 4-chlorobenzoyl chloride. An alternative disconnection can be made at the C2-C(O) bond, suggesting a coupling reaction between a 2-halopyridine and a benzaldehyde derivative, followed by oxidation.

G target 2-(4-Chlorobenzoyl)-6-methoxypyridine intermediate1 2-Lithio-6-methoxypyridine target->intermediate1 C-C disconnection intermediate2 4-Chlorobenzoyl chloride target->intermediate2 C-C disconnection intermediate4 (4-Chlorophenyl)(pyridin-2-yl)methanol target->intermediate4 Oxidation intermediate3 2-Halo-6-methoxypyridine intermediate4->intermediate3 Grignard/Organolithium addition

Figure 2: Retrosynthetic analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine.

Proposed Synthetic Pathway: Acylation of a Metalated Pyridine

This approach is one of the most reliable methods for the acylation of pyridines.[3] It involves the deprotonation of a suitably substituted pyridine at a specific position, followed by quenching the resulting organometallic intermediate with an acylating agent.

Workflow:

G start 2-Bromo-6-methoxypyridine step1 Lithiation (e.g., n-BuLi, -78 °C) start->step1 intermediate 2-Lithio-6-methoxypyridine step1->intermediate step2 Acylation (4-Chlorobenzoyl chloride) intermediate->step2 product 2-(4-Chlorobenzoyl)-6-methoxypyridine step2->product

Figure 3: Proposed synthetic workflow via lithiation and acylation.

Detailed Experimental Protocol (Hypothetical):

  • Preparation of 2-Lithio-6-methoxypyridine:

    • To a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, solution in hexanes) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.

  • Acylation:

    • To the freshly prepared solution of 2-lithio-6-methoxypyridine, add a solution of 4-chlorobenzoyl chloride (1.2 eq) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Alternative Synthetic Pathway: Oxidation of a Secondary Alcohol

This two-step approach involves the formation of a secondary alcohol intermediate, which is then oxidized to the desired ketone.[4]

Workflow:

G start 2-Bromo-6-methoxypyridine step1 Magnesium turnings (to form Grignard) start->step1 grignard 2-(Grignard)-6-methoxypyridine step1->grignard step2 Addition to 4-Chlorobenzaldehyde grignard->step2 alcohol (4-Chlorophenyl)(6-methoxypyridin-2-yl)methanol step2->alcohol step3 Oxidation (e.g., PCC, DMP) alcohol->step3 product 2-(4-Chlorobenzoyl)-6-methoxypyridine step3->product

Figure 4: Alternative synthetic workflow via Grignard reaction and oxidation.

Detailed Experimental Protocol (Hypothetical):

  • Grignard Reagent Formation and Addition:

    • Prepare the Grignard reagent from 2-bromo-6-methoxypyridine and magnesium turnings in anhydrous THF.

    • To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF at 0 °C, add the freshly prepared Grignard reagent dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

    • Work up the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate to isolate the alcohol intermediate.

  • Oxidation:

    • To a solution of the obtained alcohol in dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    • Stir the reaction at room temperature until the alcohol is fully converted to the ketone.

    • Filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Predicted Physicochemical and Spectroscopic Properties

The anticipated properties of 2-(4-Chlorobenzoyl)-6-methoxypyridine are extrapolated from data on its constituent fragments and related molecules.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification/Reference
Molecular Formula C₁₃H₁₀ClNO₂Based on chemical structure
Molecular Weight 247.68 g/mol Calculated from the molecular formula
Appearance White to off-white solidSimilar benzoylpyridines are often solids
LogP ~3.5Estimated based on the lipophilicity of the chlorophenyl and methoxypyridine moieties[5]
Melting Point (°C) 100-150Broad estimate based on related structures; likely a crystalline solid

Spectroscopic Characterization (Anticipated):

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons of the 4-chlorophenyl group will appear as two doublets (AA'BB' system) between δ 7.4-7.8 ppm.

    • The pyridine protons will appear as a set of signals in the aromatic region, with their chemical shifts influenced by the methoxy and benzoyl substituents. The proton at the 4-position is expected to be a triplet, while the protons at the 3- and 5-positions will be doublets.

    • The methoxy group will present as a singlet at approximately δ 3.9-4.1 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • The carbonyl carbon will be a prominent signal in the downfield region, around δ 190-195 ppm.[6]

    • Aromatic carbons of both the pyridine and phenyl rings will appear in the δ 110-165 ppm range. The carbon bearing the methoxy group will be shifted downfield.

    • The methoxy carbon will resonate around δ 55 ppm.

  • IR (KBr, cm⁻¹):

    • A strong absorption band corresponding to the C=O stretch of the ketone will be observed around 1660-1680 cm⁻¹.[7]

    • Bands corresponding to C=C and C=N stretching of the aromatic rings will be present in the 1400-1600 cm⁻¹ region.

    • A C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.

    • A C-Cl stretching vibration may be observed in the fingerprint region.

  • Mass Spectrometry (EI):

    • The molecular ion peak [M]⁺ at m/z 247 (for ³⁵Cl) and a characteristic [M+2]⁺ peak at m/z 249 (for ³⁷Cl) in an approximate 3:1 ratio will be observed.

    • Fragmentation patterns will likely involve the loss of the chlorophenyl group, the methoxy group, and the carbonyl group.

Potential Biological Activities and Applications in Drug Discovery

While there is no direct biological data for 2-(4-Chlorobenzoyl)-6-methoxypyridine, the analysis of structurally related compounds allows for informed predictions about its potential therapeutic applications.

Insights from Structurally Related Scaffolds
  • Benzoylpyridines: This class of compounds has been investigated for a range of biological activities. For instance, certain 2-benzoyl-6-aryl-pyridines have been identified as potent tubulin polymerization inhibitors with significant antiproliferative properties against various cancer cell lines.[8] Other benzoylpyridine derivatives have shown potential as anti-inflammatory and antimicrobial agents.[9][10]

  • Methoxypyridines: The methoxypyridine scaffold is a common feature in many biologically active molecules. The methoxy group can act as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule.

  • 4-Chlorobenzoyl Moiety: The presence of a 4-chlorobenzoyl group is often associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11] The chlorine atom can enhance binding to target proteins through halogen bonding and can improve metabolic stability by blocking potential sites of oxidation.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the activities of related compounds, 2-(4-Chlorobenzoyl)-6-methoxypyridine could potentially exhibit:

  • Anticancer Activity: The structural similarity to known tubulin inhibitors suggests that it might interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[8]

  • Antimicrobial Activity: The combination of the pyridine ring and the halogenated benzoyl group could confer antibacterial or antifungal properties.[12][13]

  • Enzyme Inhibition: The ketone functionality and the aromatic systems could allow for interactions with the active sites of various enzymes, such as kinases or proteases.

The interplay between the electron-donating methoxy group and the electron-withdrawing benzoyl group, along with the lipophilic and electronegative nature of the 4-chlorophenyl ring, creates a unique electronic and steric profile that could be exploited for specific biological targeting.

G cluster_0 Chemical Features cluster_1 Potential Biological Activities cluster_2 Potential Therapeutic Targets 2-Benzoyl-6-methoxypyridine Scaffold 2-Benzoyl-6-methoxypyridine Scaffold Anticancer Anticancer 2-Benzoyl-6-methoxypyridine Scaffold->Anticancer Antimicrobial Antimicrobial 2-Benzoyl-6-methoxypyridine Scaffold->Antimicrobial 4-Chloro Substituent 4-Chloro Substituent 4-Chloro Substituent->Anticancer Enzyme Inhibition Enzyme Inhibition 4-Chloro Substituent->Enzyme Inhibition Tubulin Tubulin Anticancer->Tubulin Bacterial/Fungal Enzymes Bacterial/Fungal Enzymes Antimicrobial->Bacterial/Fungal Enzymes Anti-inflammatory Anti-inflammatory Kinases/Proteases Kinases/Proteases Enzyme Inhibition->Kinases/Proteases

Figure 5: Logical relationships between the chemical features of 2-(4-Chlorobenzoyl)-6-methoxypyridine and its potential biological applications.

Conclusion and Future Directions

While "2-(4-Chlorobenzoyl)-6-methoxypyridine" remains a hypothetical molecule in the context of published literature, this in-depth analysis provides a solid foundation for its future investigation. The proposed synthetic routes, based on well-established organometallic chemistry, offer a clear path to its synthesis. The predicted physicochemical and spectroscopic properties provide a benchmark for its characterization.

The true potential of this scaffold lies in its anticipated biological activity. The convergence of structural motifs with known anticancer, antimicrobial, and anti-inflammatory properties makes it a compelling candidate for screening in these therapeutic areas.

Future research should focus on:

  • Synthesis and Characterization: The first and most critical step is the successful synthesis and unambiguous characterization of 2-(4-Chlorobenzoyl)-6-methoxypyridine.

  • Biological Screening: A broad-based biological screening against a panel of cancer cell lines, pathogenic microbes, and relevant enzymes would be highly informative.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs with variations in the substituents on both the pyridine and the benzoyl rings would be crucial for optimizing biological activity and understanding the SAR.

  • Computational Modeling: Molecular docking and other computational studies could help to identify potential biological targets and guide the design of more potent analogs.

References

  • [methanone. MDPI.]([Link])

Sources

Exploratory

The Multifaceted Biological Activities of Chlorobenzoyl Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Chemical Prominence of Chlorobenzoyl Pyridine Derivatives In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to a vast array of therapeutic agents due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Prominence of Chlorobenzoyl Pyridine Derivatives

In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to a vast array of therapeutic agents due to its unique electronic properties and ability to form hydrogen bonds.[1] The strategic incorporation of a chlorobenzoyl moiety onto this pyridine core introduces a new dimension of chemical reactivity and biological interaction. The electron-withdrawing nature of the chlorine atom and the carbonyl group's reactivity significantly influence the molecule's overall electronic distribution, steric hindrance, and potential for intermolecular interactions. This guide provides an in-depth exploration of the diverse biological activities exhibited by chlorobenzoyl pyridine derivatives, offering a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutics. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, supported by detailed experimental protocols and quantitative data to facilitate further investigation.

I. Anticancer Activity: Inducing Apoptosis and Disrupting Cell Proliferation

Chlorobenzoyl pyridine derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[2][3] Their primary mechanism of action often involves the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and the elimination of malignant cells.[2][4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these derivatives is not monolithic but rather a result of interfering with multiple cellular processes. A key pathway involves the activation of intrinsic and extrinsic apoptotic signaling cascades. For instance, the compound 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9) has been shown to activate key apoptotic proteins, including caspase-3, caspase-8, p21, and p53 in human colon cancer cells (HCT-116).[2][3] The upregulation of p53, a critical tumor suppressor, can trigger cell cycle arrest, allowing for DNA repair or, in cases of severe damage, initiating apoptosis.[3] Furthermore, some pyridine derivatives have been observed to induce G2/M cell cycle arrest and apoptosis through the upregulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can induce cytotoxicity and apoptosis in cancer cells.[3]

Figure 1: Anticancer Mechanism of Chlorobenzoyl Pyridine Derivatives cluster_0 Chlorobenzoyl Pyridine Derivative cluster_1 Cancer Cell cluster_2 Cellular Effects CPD Chlorobenzoyl Pyridine Derivative ROS ↑ Reactive Oxygen Species (ROS) CPD->ROS p53 ↑ p53 Activation CPD->p53 JNK ↑ JNK Pathway CPD->JNK Caspase8 ↑ Caspase-8 CPD->Caspase8 Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest p53->Apoptosis JNK->Apoptosis Caspase3 ↑ Caspase-3 Caspase8->Caspase3 CellCycleArrest->Apoptosis Caspase3->Apoptosis

Caption: Anticancer Mechanism of Chlorobenzoyl Pyridine Derivatives.

Quantitative Data: Cytotoxicity Profile

The cytotoxic potential of chlorobenzoyl pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9)HCT-116 (Colon)400[3]
Pinostrobin butyrate (a related derivative)T47D (Breast)0.40 mM[5]
Pinostrobin propionate (a related derivative)T47D (Breast)0.57 mM[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Chlorobenzoyl pyridine derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorobenzoyl pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the search for effective anti-inflammatory agents is a continuous endeavor. Pyridine derivatives have demonstrated significant anti-inflammatory properties, and the chlorobenzoyl substitution can enhance this activity.[9]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[10] While the precise mechanism for all chlorobenzoyl pyridine derivatives is still under investigation, it is hypothesized that they may act as COX inhibitors. Additionally, these compounds may modulate the production of other inflammatory mediators such as nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6.[11]

Figure 2: Anti-inflammatory Mechanism of Chlorobenzoyl Pyridine Derivatives cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Chlorobenzoyl Pyridine Derivative cluster_3 Outcome Stimulus Inflammatory Stimulus COX2 COX-2 Upregulation Stimulus->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Stimulus->Cytokines Inflammation ↓ Inflammation COX2->Inflammation Cytokines->Inflammation CPD Chlorobenzoyl Pyridine Derivative CPD->COX2 Inhibition CPD->Cytokines Modulation Figure 3: Anticonvulsant Mechanism via GABA-A Receptor Modulation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Chlorobenzoyl Pyridine Derivative cluster_4 Outcome GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability CPD Chlorobenzoyl Pyridine Derivative CPD->GABA_A_Receptor Positive Allosteric Modulation

Caption: Anticonvulsant Mechanism via GABA-A Receptor Modulation.

Quantitative Data: Median Effective Dose (ED50)

The anticonvulsant potency is often expressed as the median effective dose (ED50), which is the dose of a drug that produces a therapeutic effect in 50% of the population. [1]

Compound Type Seizure Model ED50 (mg/kg) Reference
Triazolopyrimidine derivative MES 15.8 [12]
Triazolopyrimidine derivative PTZ 14.1 [12]
4-methoxy-2,6-dimethylbenzanilide MES (i.p.) 18.58 [4]

| 4-methoxy-2,6-dimethylbenzanilide | MES (oral) | 27.40 | [4]|

Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures. [13] Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Chlorobenzoyl pyridine derivative

  • Vehicle

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the mice for at least a week and divide them into control and treatment groups (n=8-10 per group).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Time Interval: Allow for a specific time interval after drug administration for the compound to reach its peak effect (e.g., 30 or 60 minutes).

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.

  • Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of the hindlimb extension is considered the endpoint of protection.

  • Data Analysis: Calculate the percentage of protection in each group. The ED50 value can be determined using probit analysis by testing a range of doses.

Conclusion: A Versatile Scaffold for Future Drug Development

Chlorobenzoyl pyridine derivatives represent a versatile and promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their ability to induce apoptosis in cancer cells, modulate inflammatory responses, inhibit microbial growth, and suppress neuronal hyperexcitability underscores their potential for the development of novel therapeutics for a range of diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the potential of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their biological effects, as well as optimizing their structure to enhance potency and selectivity while minimizing off-target effects. The continued investigation of chlorobenzoyl pyridine derivatives holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

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  • Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. (n.d.). Journal of King Saud University - Science. [Link]

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  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.). ResearchGate. [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of 2-Benzoylpyridine Analogs

For Researchers, Scientists, and Drug Development Professionals The 2-benzoylpyridine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entiti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoylpyridine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various diseases. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-benzoylpyridine analogs, offering insights into the nuanced molecular interactions that govern their efficacy as anticancer, anti-inflammatory, and kinase-inhibiting agents. By dissecting the causality behind experimental choices and leveraging computational insights, this document serves as a technical resource for the rational design and development of novel therapeutics based on this promising chemical framework.

The 2-Benzoylpyridine Scaffold: A Foundation for Diverse Biological Activity

The 2-benzoylpyridine moiety, characterized by a benzoyl group attached to the second position of a pyridine ring, presents a unique combination of steric and electronic features. The pyridine ring can act as a hydrogen bond acceptor, while the benzoyl group provides a larger surface for hydrophobic and aromatic interactions. This inherent duality allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The diverse biological activities of these analogs stem from their ability to interact with various biological targets, a versatility that is critically dependent on the nature and position of substituents on both the pyridine and benzoyl rings.

Anticancer Applications: Targeting Tubulin Polymerization

A significant area of investigation for 2-benzoylpyridine analogs is their potent anticancer activity, often mediated through the inhibition of tubulin polymerization.[1][2] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

Key Structural Determinants for Tubulin Inhibition

SAR studies have revealed critical structural features that dictate the antiproliferative potency of 6-aryl-2-benzoyl-pyridines.[1][2] The general scaffold can be broken down into three key regions for optimization: the 6-position of the pyridine ring, the benzoyl moiety, and the core pyridine structure itself.

A pivotal study led to the identification of compound 4v as a highly potent tubulin polymerization inhibitor with an average IC50 of approximately 1.8 nM against a panel of cancer cell lines.[1] X-ray crystallography confirmed its direct binding to the colchicine site of tubulin.[1] This compound demonstrated significant in vivo efficacy, suppressing tumor growth, inducing necrosis, and disrupting angiogenesis in a melanoma tumor model.[1][3]

Table 1: SAR Summary of 6-Aryl-2-benzoyl-pyridine Analogs as Tubulin Inhibitors [1][2]

Position/ModificationSubstituentEffect on ActivityRationale
Pyridine Ring (Position 6) Aryl group (e.g., phenyl)Essential for high potencyOccupies a key hydrophobic pocket in the colchicine binding site.
Substitution on the 6-aryl ringVaries; methoxy groups can enhance activityFine-tunes interactions within the hydrophobic pocket.
Benzoyl Ring 3,4,5-trimethoxy substitutionGenerally favorableMimics the trimethoxyphenyl ring of colchicine, a known potent tubulin inhibitor.
Other substitutions (e.g., halogens, alkyls)Can modulate potency and pharmacokinetic propertiesAlters electronic and steric properties, influencing binding affinity and metabolic stability.
Pyridine Core Nitrogen atomCrucial for interacting with key residuesActs as a hydrogen bond acceptor, anchoring the molecule in the binding site.
Experimental Workflow: Evaluating Tubulin Polymerization Inhibition

A robust and self-validating protocol is essential to accurately assess the impact of novel 2-benzoylpyridine analogs on tubulin dynamics.

Step-by-Step Protocol:

  • Compound Preparation: Synthesize and purify 2-benzoylpyridine analogs. Characterize using NMR, mass spectrometry, and HPLC to ensure >95% purity.

  • Tubulin Purification: Isolate tubulin from a suitable source (e.g., bovine brain) using established protocols involving temperature-dependent polymerization and depolymerization cycles.

  • In Vitro Tubulin Polymerization Assay:

    • Mix purified tubulin with GTP in a polymerization buffer.

    • Add the test compound at various concentrations (or vehicle control).

    • Monitor the change in turbidity (absorbance at 340 nm) over time at 37°C using a spectrophotometer. Inhibition of polymerization will result in a lower rate of absorbance increase.

    • Include a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) as positive controls.

  • Cell-Based Assays:

    • Antiproliferative Assay (MTT/MTS): Treat cancer cell lines with serial dilutions of the compounds for 48-72 hours. Measure cell viability to determine the IC50 value.

    • Cell Cycle Analysis: Treat cells with the compound at its IC50 concentration for a defined period. Fix, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An increase in the G2/M phase population is indicative of microtubule disruption.

    • Immunofluorescence Microscopy: Culture cells on coverslips, treat with the compound, and then fix and permeabilize. Stain for α-tubulin and DNA (e.g., with DAPI). Visualize the microtubule network using fluorescence microscopy. Disruption of the microtubule network will be evident compared to untreated cells.

  • In Vivo Efficacy Studies (Xenograft Model):

    • Implant human tumor cells into immunocompromised mice.

    • Once tumors are established, treat mice with the test compound (and vehicle control) via an appropriate route of administration (e.g., oral, intraperitoneal).

    • Monitor tumor volume and body weight over time.

    • At the end of the study, excise tumors for histological and immunohistochemical analysis (e.g., for markers of apoptosis and angiogenesis).[1]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis & Purification characterization NMR, MS, HPLC (>95% purity) synthesis->characterization tubulin_assay Tubulin Polymerization Assay characterization->tubulin_assay antiproliferative_assay Antiproliferative Assay (IC50) tubulin_assay->antiproliferative_assay cell_cycle Cell Cycle Analysis antiproliferative_assay->cell_cycle immunofluorescence Immunofluorescence Microscopy cell_cycle->immunofluorescence xenograft Xenograft Model immunofluorescence->xenograft tumor_analysis Histological Analysis xenograft->tumor_analysis caption Workflow for evaluating 2-benzoylpyridine analogs as tubulin inhibitors.

Caption: Workflow for evaluating 2-benzoylpyridine analogs as tubulin inhibitors.

Kinase Inhibition: A Strategy for Anti-inflammatory and Anticancer Therapies

2-Benzoylpyridine and related benzophenone scaffolds have also been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[4]

Targeting p38α MAP Kinase for Anti-inflammatory Activity

Benzoylpyridines and benzophenones have been synthesized and evaluated as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways.[4] Oral activity of these compounds was found to be highly dependent on specific substitutions.[4] For instance, a 1,1-dimethylpropynylamine substituted benzophenone and a pyridinoyl substituted benzimidazole demonstrated high efficacy and selectivity in in vivo models of rheumatoid arthritis.[4]

General SAR for Kinase Inhibition

While the specific SAR for each kinase target varies, some general principles apply to the 2-benzoylpyridine scaffold:

  • Hinge Binding: The pyridine nitrogen is often crucial for forming a hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Hydrophobic Pockets: The benzoyl and other aromatic substituents can occupy hydrophobic pockets within the active site, contributing to binding affinity.

  • Solvent-Exposed Region: Modifications to the scaffold that extend into the solvent-exposed region can be used to improve solubility and other pharmacokinetic properties without significantly impacting potency.

kinase_inhibition_pathway cluster_stimuli External Stimuli cluster_pathway MAP Kinase Cascade cluster_response Cellular Response stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK stimuli->mapkkk mapkk MAPKK mapkkk->mapkk phosphorylates p38a p38α MAP Kinase mapkk->p38a phosphorylates tf Transcription Factors (e.g., AP-1, NF-κB) p38a->tf activates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) tf->cytokines induces expression inhibitor 2-Benzoylpyridine Analog (p38α Inhibitor) inhibitor->p38a caption Inhibition of the p38α MAP kinase pathway by 2-benzoylpyridine analogs.

Caption: Inhibition of the p38α MAP kinase pathway by 2-benzoylpyridine analogs.

Antimicrobial and Other Biological Activities

The versatility of the 2-benzoylpyridine scaffold extends beyond anticancer and anti-inflammatory applications. Derivatives, particularly hydrazones, have shown promising antimicrobial activity.[5] Interestingly, the free hydrazones often exhibit moderate activity, which is significantly enhanced upon coordination with metal ions like copper(II).[5] This suggests a potential strategy for developing novel antimicrobial agents with reduced dosage requirements.[5]

Furthermore, thiosemicarbazone derivatives of 2-benzoylpyridine have been investigated for their ability to overcome multidrug resistance in cancer cells, a major challenge in chemotherapy.[6] These compounds can "hijack" the P-glycoprotein (Pgp) transporter in resistant cells, leading to lysosomal membrane permeabilization and enhanced cytotoxicity.[6]

Computational Approaches in SAR Elucidation

Computational chemistry plays an increasingly vital role in understanding and predicting the SAR of 2-benzoylpyridine analogs.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity.[7] These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[7]

  • Molecular Docking: Docking simulations can predict the binding mode of 2-benzoylpyridine analogs within the active site of their target protein (e.g., tubulin, a kinase).[8] This provides valuable insights into the key interactions driving binding affinity and can guide the design of more potent inhibitors.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and helping to rationalize SAR trends.[8]

Future Directions and Conclusion

The 2-benzoylpyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Multi-target inhibitors: Designing single molecules that can modulate multiple targets involved in a disease pathway.

  • Improving pharmacokinetic profiles: Optimizing solubility, metabolic stability, and oral bioavailability to develop clinically viable drug candidates.

  • Exploring novel biological targets: Screening 2-benzoylpyridine libraries against a wider range of biological targets to uncover new therapeutic applications.

References

  • Anbu Kumaresan. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation.
  • Li, W., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(3), 1399-1415. [Link]

  • Anonymous. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278-292. [Link]

  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599. [Link]

  • Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

  • Lagorce, J. F., et al. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Il Farmaco, 47(12), 1477-1485. [Link]

  • Anonymous. (n.d.). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. National Institutes of Health. [Link]

  • Anonymous. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European Journal of Medicinal Chemistry, 207, 112720. [Link]

  • Anonymous. (2019). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]

  • Stariat, J., et al. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry, 59(18), 8464-8480. [Link]

  • Anonymous. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • Anonymous. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Halo-6-Methoxypyridine with (4-Chlorophenyl)boronic Acid

Introduction: Synthesizing a Key Biaryl Moiety The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remark...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesizing a Key Biaryl Moiety

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for the synthesis of 2-(4-chlorophenyl)-6-methoxypyridine, a biaryl structure of interest in medicinal chemistry and materials science, through the cross-coupling of a 2-halo-6-methoxypyridine with (4-chlorophenyl)boronic acid. The strategic combination of a halogenated, electron-rich pyridine with a substituted phenylboronic acid presents a common yet nuanced challenge in cross-coupling chemistry. This document will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd R¹-X (2-Halo-6-methoxypyridine) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ Boronate->Transmetal Activation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the 2-halo-6-methoxypyridine (R¹-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction. The reactivity of the halide is crucial, with the bond strength following the trend I > Br > Cl. Consequently, 2-bromo-6-methoxypyridine is generally more reactive and requires milder conditions than its 2-chloro counterpart.[3]

  • Transmetalation: The subsequent step involves transmetalation, where the organic group from the boronic acid (R²) is transferred to the palladium(II) center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments (R¹ and R²) are coupled to form the desired biaryl product, 2-(4-chlorophenyl)-6-methoxypyridine (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Design and Rationale: A Self-Validating Protocol

The following protocol is designed to be robust and reproducible. The rationale behind each choice of reagent and condition is provided to empower the researcher to make informed decisions and adaptations.

Reagent Selection and Rationale
Reagent/ParameterRecommendationRationale
Halopyridine 2-Bromo-6-methoxypyridineThe C-Br bond is more readily cleaved by palladium in the oxidative addition step compared to the C-Cl bond, generally leading to higher yields and faster reaction times under milder conditions.[3]
Boronic Acid (4-Chlorophenyl)boronic acidCommercially available and generally stable. The electron-withdrawing nature of the chloro substituent can slightly decrease the nucleophilicity of the boronic acid, but it is typically a good coupling partner.
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)A widely used, commercially available, and reliable catalyst for a broad range of Suzuki couplings.[5][6] It is an air-stable Pd(0) precatalyst that readily enters the catalytic cycle.
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)These inorganic bases are effective in activating the boronic acid for transmetalation.[5] K₃PO₄ is a stronger base and can be beneficial for less reactive systems.
Solvent System Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)The use of a biphasic solvent system is common in Suzuki couplings. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species, while the organic phase dissolves the organic reactants and catalyst.[5]
Reaction Temperature 80-100 °CThis temperature range is typically sufficient to drive the reaction to completion without significant decomposition of the starting materials or catalyst.
Inert Atmosphere Nitrogen or ArgonEssential to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands, which would lead to catalyst deactivation.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(4-chlorophenyl)-6-methoxypyridine from 2-bromo-6-methoxypyridine and (4-chlorophenyl)boronic acid.

Materials and Equipment
  • 2-Bromo-6-methoxypyridine (1.0 equiv)

  • (4-Chlorophenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (or 1,4-Dioxane), anhydrous

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup and Execution Workflow

protocol_workflow start Start setup Assemble and dry glassware. Charge with reactants and base. start->setup inert Evacuate and backfill with inert gas (3x). setup->inert solvent Add anhydrous solvent and water. inert->solvent degas Degas the mixture by sparging with inert gas for 15-20 min. solvent->degas catalyst Add Pd(PPh₃)₄ catalyst under a positive pressure of inert gas. degas->catalyst reaction Heat the reaction mixture to 90 °C with vigorous stirring. catalyst->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Cool to room temperature. Perform aqueous workup. monitor->workup Complete purify Purify the crude product by flash column chromatography. workup->purify end End purify->end

Figure 2. A step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxypyridine (1.0 mmol, 188 mg), (4-chlorophenyl)boronic acid (1.2 mmol, 188 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Degassing: Vigorously stir the mixture and sparge with a stream of inert gas for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) in one portion under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction is typically complete within 8-12 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-chlorophenyl)-6-methoxypyridine.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Insufficient heating- Use a fresh batch of catalyst.- Ensure proper degassing and maintenance of inert atmosphere.- Use freshly recrystallized or purified reagents.- Increase the reaction temperature in increments of 10 °C.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Improve degassing procedure.- Consider using a more robust ligand system, such as Buchwald-type phosphine ligands, if homocoupling is persistent.
Protodeboronation of Boronic Acid - Prolonged reaction times at high temperatures- Presence of excess water or protic solvents- Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and the recommended amount of water.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds like 2-(4-chlorophenyl)-6-methoxypyridine. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields of the desired product in a reproducible manner. The provided protocol serves as a robust starting point, and the accompanying rationale and troubleshooting guide should empower scientists to adapt and optimize the reaction for their specific needs.

References

  • Ahmad, G., Rasool, N., Rizwan, K., Altaf, A.A., Rashid, U., Mahmood, T., & Ayub, K. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4935. Available at: [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 66(5), 791-806. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855-4858. Available at: [Link]

  • Pomarański, P., & Rachwalski, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

  • Malapit, C. A., & Glogowski, E. R. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(21), 5824-5827. Available at: [Link]

  • Pomarański, P., & Rachwalski, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Synlett, 2002(11), 1858-1860. Available at: [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Available at: [Link]

  • Prieur, N., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2291. Available at: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. Available at: [Link]

  • Taylor, R. J. K., & Unsworth, W. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5693. Available at: [Link]

  • Johansson, M. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]

  • Havelkova, M., Dvorak, D., & Hocek, M. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link]

  • Chacon-Huete, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 693-700. Available at: [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(17), 3742-3746. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • Chacon-Huete, F. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 693-700. Available at: [Link]

Sources

Application

Application Notes and Protocols for the NMR Analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine

Introduction 2-(4-Chlorobenzoyl)-6-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Chlorobenzoyl)-6-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is a critical step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This document provides a comprehensive guide to the NMR analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine, detailing experimental protocols and in-depth spectral interpretation. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for their own analyses.

Molecular Structure and Numbering

The chemical structure and systematic numbering for 2-(4-Chlorobenzoyl)-6-methoxypyridine are presented below. This numbering scheme will be used for the assignment of NMR signals.

Figure 1: Molecular structure and numbering of 2-(4-Chlorobenzoyl)-6-methoxypyridine.

Experimental Protocols

A series of NMR experiments are recommended for the complete structural elucidation of 2-(4-Chlorobenzoyl)-6-methoxypyridine. The following protocols are designed to be self-validating, where data from one experiment corroborates the findings of another.

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1][2] For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered. It is important to note that the chemical shifts of labile protons (if any) and other signals can be influenced by the choice of solvent.[3][4][5]

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR and 2D experiments, a more concentrated sample (15-25 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of 2-(4-Chlorobenzoyl)-6-methoxypyridine into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following is a recommended suite of NMR experiments.

A Sample Preparation B 1D ¹H NMR A->B C 1D ¹³C NMR B->C D 2D COSY B->D E 2D HSQC C->E F Structure Elucidation D->F E->F

Figure 2: Workflow for the NMR analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine.

Table 1: Recommended NMR Experiments and Key Parameters

Experiment Purpose Key Acquisition Parameters Rationale
¹H NMR To determine the number of different proton environments, their chemical shifts, coupling patterns, and relative numbers.Spectral width: ~12 ppm; Number of scans: 8-16; Relaxation delay: 2-5 s.Provides the fundamental proton framework of the molecule.[6]
¹³C NMR To determine the number of different carbon environments and their chemical shifts.Spectral width: ~220 ppm; Number of scans: 1024-4096; Proton decoupled.Identifies all unique carbon atoms, including quaternary carbons.[7]
COSY To identify proton-proton spin-spin couplings.Symmetrical matrix; Number of increments: 256-512.Reveals which protons are adjacent to each other, confirming the connectivity within the pyridine and benzoyl rings.[8][9]
HSQC To identify one-bond proton-carbon correlations.Number of increments: 256-512; Optimized for ¹JCH of ~145 Hz.Directly links each proton to the carbon it is attached to, enabling definitive carbon assignments.[9][10]

Predicted NMR Data and Interpretation

¹H NMR Spectrum: Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR spectrum in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹H NMR Data for 2-(4-Chlorobenzoyl)-6-methoxypyridine

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H3' and H5'7.8 - 8.0Doublet~8.5These protons are ortho to the carbonyl group and are deshielded. They are coupled to H2' and H6', respectively.
H47.7 - 7.9Triplet~8.0This proton is deshielded by the electron-withdrawing nitrogen and the benzoyl group. It is coupled to H3 and H5.
H2' and H6'7.4 - 7.6Doublet~8.5These protons are meta to the carbonyl group and ortho to the chlorine atom. They are coupled to H3' and H5', respectively.
H57.2 - 7.4Doublet of doublets~8.0, ~2.5This proton is coupled to H4 and H3.
H36.8 - 7.0Doublet of doublets~8.0, ~2.5This proton is shielded by the adjacent methoxy group and is coupled to H4 and H5.
OCH₃3.9 - 4.1Singlet-The methoxy protons are in a characteristic region for such groups and do not exhibit coupling.
¹³C NMR Spectrum: Predicted Chemical Shifts

The predicted ¹³C NMR spectrum in CDCl₃ is summarized in Table 3.

Table 3: Predicted ¹³C NMR Data for 2-(4-Chlorobenzoyl)-6-methoxypyridine

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O190 - 195The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
C6163 - 166This carbon is attached to the electron-donating methoxy group and is significantly shielded.
C2155 - 158This carbon is attached to the electron-withdrawing benzoyl group and the nitrogen atom, leading to a downfield shift.
C4138 - 141This carbon is in the para position relative to the nitrogen and is deshielded.
C4'137 - 140This carbon is attached to the chlorine atom and is deshielded.
C1'135 - 138This is the ipso-carbon of the benzoyl ring.
C2' and C6'130 - 133These carbons are ortho to the chlorine atom.
C3' and C5'128 - 130These carbons are meta to the chlorine atom.
C5118 - 121This carbon is ortho to the methoxy group and is shielded.
C3110 - 113This carbon is para to the methoxy group and is shielded.
OCH₃53 - 56The methoxy carbon appears in a characteristic upfield region.

2D NMR Spectral Interpretation

COSY Spectrum

The COSY spectrum will be crucial for confirming the proton connectivity.

cluster_pyridine Pyridine Ring Correlations cluster_benzoyl Benzoyl Ring Correlations H4 H4 H3 H3 H4->H3 H5 H5 H4->H5 H2_H6 H2'/H6' H3_H5 H3'/H5' H2_H6->H3_H5

Figure 3: Expected key correlations in the COSY spectrum.

  • Pyridine Ring System: A cross-peak between the triplet at δ 7.7-7.9 ppm (H4) and the doublet of doublets at δ 7.2-7.4 ppm (H5) and δ 6.8-7.0 ppm (H3) will confirm their connectivity.

  • Benzoyl Ring System: A cross-peak between the doublet at δ 7.8-8.0 ppm (H3'/H5') and the doublet at δ 7.4-7.6 ppm (H2'/H6') will establish the connectivity within the 4-chlorophenyl ring.

HSQC Spectrum

The HSQC spectrum will provide direct one-bond C-H correlations, allowing for the definitive assignment of the carbon signals based on the proton assignments.

Table 4: Expected Key HSQC Correlations

Proton (δ, ppm) Correlated Carbon (δ, ppm)
7.7 - 7.9 (H4)138 - 141 (C4)
7.2 - 7.4 (H5)118 - 121 (C5)
6.8 - 7.0 (H3)110 - 113 (C3)
7.8 - 8.0 (H3'/H5')128 - 130 (C3'/C5')
7.4 - 7.6 (H2'/H6')130 - 133 (C2'/C6')
3.9 - 4.1 (OCH₃)53 - 56 (OCH₃)

The quaternary carbons (C=O, C2, C6, C1', and C4') will not show any correlation in the HSQC spectrum, aiding in their identification.

Conclusion

This application note provides a comprehensive and structured approach to the NMR analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine. By following the detailed protocols and utilizing the predictive spectral data and interpretation guide, researchers can confidently elucidate and confirm the structure of this and similar molecules. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the scientific integrity of the structural assignment.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][6]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link][3]

  • Ely, R. A. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Polyakov, N. E., & Leshina, T. V. (2013). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 51(10), 653-659. [Link][10]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link][1]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link][2]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link][5]

  • Oregon State University. 13C NMR Chemical Shift. [Link][7]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [8]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link][9]

  • Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. [Link][13]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of AOAC INTERNATIONAL, 106(6), 1735-1742. [Link][4]

Sources

Method

Application Note: Elucidating the Three-Dimensional Structure of 2-(4-Chlorobenzoyl)-6-methoxypyridine via Single-Crystal X-ray Crystallography

Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and properties, a cornerstone of modern drug development and materials science. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and properties, a cornerstone of modern drug development and materials science. This guide provides a comprehensive protocol for the structural elucidation of "2-(4-Chlorobenzoyl)-6-methoxypyridine," a compound of interest due to its constituent pharmacophores. We detail the entire workflow, from the critical initial step of obtaining diffraction-quality single crystals to the final stages of structure solution, refinement, and validation. The methodologies presented herein are grounded in established crystallographic principles, emphasizing the causality behind experimental choices to ensure robust, reproducible, and verifiable results for researchers and scientists.

Introduction: The Imperative of Structural Precision

The compound 2-(4-Chlorobenzoyl)-6-methoxypyridine incorporates a methoxypyridine scaffold, which is prevalent in various bioactive molecules, and a chlorobenzoyl group, a common moiety in medicinal chemistry.[1][2] An unambiguous understanding of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is critical for rational drug design, polymorphism screening, and predicting material properties. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this definitive atomic-level information.[3][4]

This document serves as a detailed application protocol, guiding the user through a self-validating system for crystallographic analysis. The process begins with the prerequisite of a highly pure sample, proceeds to the often-challenging step of crystal growth, and culminates in the computational solution and rigorous validation of the crystal structure.

Prerequisite: Synthesis and Purity Assurance

The foundation of any successful crystallographic experiment is a sample of the highest possible purity (>99.5%). Impurities can inhibit crystallization or, in worse-case scenarios, co-crystallize, leading to erroneous structural interpretations.

A plausible synthetic route involves the Friedel-Crafts acylation of 2-methoxypyridine with 4-chlorobenzoyl chloride. Prior to attempting crystallization, the synthesized compound must be rigorously purified, typically by flash column chromatography or recrystallization. The purity and identity of the bulk material must be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity.

Only a sample confirmed to be highly pure should proceed to the crystallization stage.

Phase 1: The Art and Science of Crystal Growth

Obtaining a single crystal of suitable size and quality is the most crucial and often empirical step in the crystallographic workflow.[5] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. For a small organic molecule like 2-(4-Chlorobenzoyl)-6-methoxypyridine, a solvent screen is the logical starting point to identify suitable solvent systems.

Rationale for Solvent Selection: A good solvent will dissolve the compound moderately at elevated temperatures and poorly at lower temperatures. The ideal solvent's polarity should be matched to the solute. Given the structure of the target molecule, solvents such as acetone, ethanol, methanol, ethyl acetate, dichloromethane, and acetonitrile, as well as binary mixtures (e.g., dichloromethane/hexane), are excellent candidates.

Protocol 3.1: High-Throughput Solvent Screening
  • In separate 1 mL vials, dissolve ~2-5 mg of the compound in 0.2 mL of various candidate solvents.

  • Gently warm and sonicate if necessary to achieve complete dissolution.

  • Allow the vials to stand uncapped in a controlled environment (e.g., a fume hood with minimal airflow) for slow evaporation.

  • Visually inspect the vials daily under a microscope for signs of crystallinity (e.g., small needles, plates, or blocks). Note any oils or amorphous precipitates, which indicate poor solvent choices.

Protocol 3.2: Growing Diffraction-Quality Crystals

Based on the screening results, select the most promising solvent(s) to scale up the crystallization using one of the following robust methods.[6][7]

Method A: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound (~20-50 mg) in a suitable solvent (e.g., 1-2 mL of ethyl acetate) in a clean glass vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. The size and number of holes control the evaporation rate; a slower rate is generally preferable for larger, higher-quality crystals.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Method B: Vapor Diffusion (Liquid/Liquid) This technique is ideal when a compound is highly soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and the two are miscible.

  • Dissolve the compound in a minimal amount of the "solvent" (e.g., dichloromethane) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable jar (the outer chamber) containing a reservoir of the "anti-solvent" (e.g., hexane).

  • Seal the outer jar. The more volatile solvent from the reservoir will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

G

Phase 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it is ready for X-ray analysis. Modern diffractometers automate much of this process.[8]

Causality of Cryo-Cooling: Data is almost universally collected at low temperatures (typically 100 K). The primary reason is to mitigate radiation damage to the crystal from the high-intensity X-ray beam. A crucial secondary benefit is the reduction of atomic thermal vibrations, which sharpens the diffraction spots and provides higher-resolution data, leading to a more precise final structure.[9]

Protocol 4.1: Crystal Mounting and Data Collection
  • Crystal Mounting: Carefully select a well-formed single crystal under a microscope. Using a cryo-loop slightly larger than the crystal, scoop the crystal along with a droplet of mother liquor or a cryoprotectant oil (e.g., Paratone-N).

  • Flash Cooling: Immediately place the loop onto a goniometer head mounted on the diffractometer and flash-cool the crystal in a stream of cold nitrogen gas (100 K). This vitrifies the surrounding solvent, preventing crystalline ice formation which would produce unwanted diffraction patterns.

  • Centering and Screening: Center the crystal in the X-ray beam using the instrument's video microscope. Collect a few initial frames to assess the crystal's diffraction quality (spot sharpness, resolution) and to determine the unit cell parameters.

  • Data Collection Strategy: Based on the determined crystal system and unit cell, the instrument software will calculate an optimal strategy to collect a complete and redundant dataset. This typically involves a series of scans (runs) at different crystal orientations (e.g., varying omega and phi angles).

  • Initiate Data Collection: Launch the full data collection run. A modern instrument can collect a complete dataset for a small molecule in a few hours.

Phase 3: Structure Solution, Refinement, and Validation

Solving a crystal structure is akin to solving a complex puzzle. The diffraction pattern provides the intensities of the scattered X-rays, but the phase information is lost. The process of recovering this information and building a molecular model is computationally intensive.[10]

G raw_data Raw Diffraction Frames integration Data Integration & Scaling (Produces .hkl file) raw_data->integration solve Structure Solution (Direct Methods - SHELXT) integration->solve initial_model Initial Electron Density Map & Atomic Model solve->initial_model refine Iterative Refinement (Least-Squares - SHELXL) initial_model->refine refine->refine Manual model adjustment & re-refinement validation Structure Validation (checkCIF) refine->validation validation->refine Address ALERTS final_model Final Structural Model (.cif file) validation->final_model No major ALERTS

Protocol 5.1: Structure Solution and Refinement using the SHELX Suite

This protocol assumes the use of the widely accepted SHELX software package.[11]

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections (e.g., for Lorentz and polarization effects), and generate a reflection file (.hkl).

  • Structure Solution: Use a direct methods program like SHELXT or SHELXS.[12] These programs use statistical methods to determine initial phase estimates and generate an initial electron density map. For small molecules, this process is often highly successful and automated. The output is an initial model of the molecular structure.

  • Initial Refinement: The initial model is refined against the experimental data using a full-matrix least-squares program like SHELXL.[13] In this step, atomic positions and isotropic displacement parameters (modeling thermal motion as spheres) are optimized to improve the fit between the calculated and observed diffraction data. This is typically measured by the R1-factor.

  • Model Completion and Anisotropic Refinement:

    • Identify and assign all non-hydrogen atoms correctly from the electron density map.

    • Refine the model anisotropically. This models the atomic displacement parameters as ellipsoids, providing a more accurate representation of thermal motion and accounting for molecular vibrations.

    • Causality: Anisotropic refinement is a critical step; a non-positive definite ellipsoid (N.P.D.) can indicate a wrong atom assignment or significant unresolved disorder.

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map due to their low scattering power. They are placed in geometrically calculated positions using a "riding model" (e.g., the AFIX command in SHELXL), where their positions are geometrically dependent on the heavy atom to which they are attached.[12] This is a chemically sensible and robust approach.

  • Final Refinement Cycles: Continue refinement until convergence is reached, meaning the shifts in atomic parameters are negligible between cycles.

Results: Data Interpretation and Validation

The final output of a crystallographic study is a Crystallographic Information File (CIF). This file contains all the necessary information about the experiment, the unit cell, atomic coordinates, and geometric parameters.

Data Presentation

The key results are summarized in tables. The following represents a realistic, albeit hypothetical, summary for the title compound.

Table 1: Crystal Data and Structure Refinement Summary for 2-(4-Chlorobenzoyl)-6-methoxypyridine

Parameter Value
Empirical formula C₁₃H₁₀ClNO₂
Formula weight 247.68
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.54(1) Å, α = 90°
b = 15.21(2) Å, β = 98.5(1)°
c = 9.12(1) Å, γ = 90°
Volume 1171.1(3) ų
Z 4
Density (calculated) 1.404 Mg/m³
Reflections collected 9520
Independent reflections 2680 [R(int) = 0.025]
Goodness-of-fit (F²) 1.05
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.095
R indices (all data) R1 = 0.049, wR2 = 0.102

| Largest diff. peak/hole | 0.35 / -0.28 e.Å⁻³ |

Table 2: Selected (Hypothetical) Bond Lengths [Å] and Angles [°]

Bond/Angle Length/Value
C1-Cl1 1.742(2)
C7=O1 1.225(3)
C8-N1 1.338(3)
C12-O2 1.355(3)
C13-O2 1.421(4)
C7-C8-N1 118.5(2)
C2-C7-C8 121.1(2)

| C8-C7-O1 | 120.3(2) |

Protocol 6.1: Structure Validation

A crystallographic model must be rigorously validated to be considered trustworthy. The checkCIF algorithm, available through the International Union of Crystallography (IUCr), is the industry standard.[14]

  • Upload the final CIF file to the IUCr's checkCIF web service.

  • The service automatically analyzes the file for self-consistency, chemical and geometric reasonability, and potential errors in the refinement.

  • The output is a report with a series of ALERTS (A, B, C, G).

    • A and B ALERTS are severe and typically indicate significant errors that must be addressed before publication or deposition.

    • C and G ALERTS are less severe and often require a simple explanation from the researcher.

  • A properly conducted experiment and refinement should result in a CIF with no A or B ALERTS. This process is the cornerstone of a self-validating protocol.[15]

Conclusion

This application note has outlined a comprehensive and robust workflow for the single-crystal X-ray crystallographic analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine. By following these detailed protocols—from ensuring initial sample purity and systematically approaching crystal growth to executing a rigorous data collection, refinement, and validation strategy—researchers can confidently determine the precise three-dimensional structure of this and other similar small molecules. The resulting structural information is invaluable for advancing research in drug discovery, chemical synthesis, and materials science.

References

  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Sarpong, R., et al. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R . NIH Public Access. [Link]

  • Ahmad, O. K., et al. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides . Organic Syntheses. [Link]

  • Macromolecular Crystallography Core Facility. X-ray Data Collection Course . University of Missouri. [Link]

  • Wlodawer, A., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . NIH Public Access. [Link]

  • Department of Chemistry, University of Colorado Boulder. Crystallization . Organic Chemistry at CU Boulder. [Link]

  • Li, J., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine . IUCrData. [Link]

  • Reid, J. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . Molecular Pharmaceutics. [Link]

  • Adams, H., et al. (1997). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine . Journal of Chemical Research. [Link]

  • Valdés-Martínez, J., et al. (2000). Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone . Sociedad Química de México. [Link]

  • Hall, D., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL . Reza Latifi's Homepage. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography . Acta Crystallographica Section D. [Link]

  • Müller, P. The SHELX package . MIT OpenCourseWare. [Link]

  • Valdés-Martínez, J., et al. (2000). Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone . ResearchGate. [Link]

  • Hall, D., et al. (2023). Advanced crystallisation methods for small organic molecules . University of Southampton ePrints. [Link]

  • Brock, C. P. (2010). X-Ray Crystallography of Chemical Compounds . NIH Public Access. [Link]

  • Cambridge Crystallographic Data Centre. Validation of Experimental Crystal Structures . CCDC. [Link]

  • Pettersson, M., et al. (2010). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, Y-F., et al. (2016). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide . Acta Crystallographica Section E. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . Acta Crystallographica Section C. [Link]

  • van de Streek, J. & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations . IUCr Journals. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods . Springer Nature. [Link]

  • Carling, R. W., et al. (1987). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision . Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Virovets, A. V. & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns . MDPI. [Link]

  • Crystal Engineering group. crystallization of small molecules . ICMAB. [Link]

  • Wang, H., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals . ACS Publications. [Link]

  • OlexSys Ltd. Structure Refinement . OlexSys. [Link]

  • University of Delaware. SHELXL - An Easy Structure . University of Delaware. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation of Methoxypyridines

Welcome to the technical support center for the Friedel-Crafts acylation of methoxypyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of methoxypyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge and Opportunity of Acylating Methoxypyridines

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] However, its application to pyridine scaffolds is notoriously difficult. The pyridine nitrogen, being basic, readily complexes with Lewis acids, deactivating the ring towards electrophilic substitution.[2] Furthermore, the inherent electron-deficient nature of the pyridine ring poses a significant barrier to classical electrophilic aromatic substitution.[2]

The introduction of a methoxy group, a potent electron-donating substituent, activates the pyridine ring, making the Friedel-Crafts acylation feasible. This opens avenues for the synthesis of a diverse array of functionalized pyridines, which are key building blocks in pharmaceuticals and agrochemicals. This guide will help you navigate the nuances of this reaction, turning potential pitfalls into successful outcomes.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific issues you may encounter during the Friedel-Crafts acylation of methoxypyridines in a question-and-answer format.

Q1: I am getting very low to no conversion of my methoxypyridine starting material. What are the likely causes and how can I fix it?

Low or no conversion is a common frustration. The root cause often lies in the delicate balance of reactivity and deactivation.

Possible Causes & Solutions:

  • Inadequate Lewis Acid Strength or Stoichiometry: The pyridine nitrogen and the product ketone can form stable complexes with the Lewis acid, consuming it and halting the catalytic cycle.[1][3]

    • Solution: A stoichiometric amount, or even an excess, of a strong Lewis acid like aluminum chloride (AlCl₃) is often necessary.[1][4] Consider screening other Lewis acids such as ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄), as the optimal choice can be substrate-dependent.[2]

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation.[3]

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is best practice to use freshly opened or newly purified reagents.

  • Suboptimal Reaction Temperature: The activation energy for the acylation of even an activated pyridine ring can be high.

    • Solution: If your reaction is sluggish at room temperature, cautiously increase the temperature. Monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to decomposition or undesired side reactions.[3]

  • Incorrect Methoxy-Isomer for Acylation: The position of the methoxy group significantly influences the reactivity and regioselectivity of the reaction. 2- and 4-methoxypyridines are generally more activated towards electrophilic substitution than 3-methoxypyridine.

    • Solution: For less reactive isomers, more forcing conditions (stronger Lewis acid, higher temperature) may be required. Be prepared to optimize conditions for each specific isomer.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Controlling regioselectivity is key to a successful synthesis. The directing effect of the methoxy group and the pyridine nitrogen can sometimes lead to a mixture of products.

Factors Influencing Regioselectivity & Optimization Strategies:

  • Directing Effects: The methoxy group is an ortho-, para-director. In methoxypyridines, the position of acylation will be a compromise between the directing effects of the methoxy group and the inherent reactivity of the pyridine ring positions.

    • For 2-Methoxypyridine: Acylation is expected to occur at the C3 or C5 position. The C5 position is generally favored due to reduced steric hindrance.

    • For 3-Methoxypyridine: The directing effects of the methoxy group and the deactivating effect of the nitrogen are somewhat opposed. Acylation can occur at C2, C4, or C6, often leading to mixtures.

    • For 4-Methoxypyridine: Acylation is expected at the C3/C5 positions.

  • Steric Hindrance: The bulkiness of the acylating agent and the Lewis acid-substrate complex can influence the position of attack.

    • Solution: Using a bulkier acylating agent or a Lewis acid that forms a larger complex might favor acylation at the less sterically hindered position.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Solution: Running the reaction at a lower temperature may favor the kinetically preferred isomer, while higher temperatures could lead to the thermodynamically more stable product. A temperature screening study is recommended.

Table 1: General Regiochemical Outcomes in Friedel-Crafts Acylation of Methoxypyridines

Methoxypyridine IsomerActivating Positions (Ortho/Para to OMe)Likely Acylation Position(s)Notes
2-MethoxypyridineC3, C5C5 (major), C3 (minor)C5 is electronically and sterically favored.
3-MethoxypyridineC2, C4, C6Mixture often observedRegioselectivity is challenging to predict and control.
4-MethoxypyridineC3, C5C3/C5These positions are electronically activated.
Q3: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?

Byproduct formation can complicate purification and reduce the yield of your desired product.

Common Side Reactions & Mitigation Strategies:

  • N-Acylation: The lone pair on the pyridine nitrogen can be acylated, forming a pyridinium salt. This deactivates the ring even further.[2]

    • Solution: While difficult to completely avoid, using a sufficient excess of the Lewis acid can help to complex with the nitrogen, reducing its nucleophilicity.

  • Polyacylation: Although the acyl group is deactivating, highly activated methoxypyridine rings can sometimes undergo a second acylation.[5][6]

    • Solution: Use a stoichiometric amount of the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help to control the reaction and minimize polyacylation.

  • Decomposition: At elevated temperatures, the starting material or product may decompose, especially in the presence of a strong Lewis acid.

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

Troubleshooting Workflow Diagram

Caption: A stepwise workflow for troubleshooting Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation of unsubstituted pyridine not feasible?

Unsubstituted pyridine is electron-deficient and the nitrogen lone pair readily reacts with Lewis acids, forming a highly deactivated pyridinium salt.[2] This prevents the electrophilic aromatic substitution from occurring.

Q2: What are the best acylating agents to use?

Acyl chlorides and acid anhydrides are the most common acylating agents for Friedel-Crafts reactions.[1][5] Acyl chlorides are generally more reactive. The choice may depend on the reactivity of the specific methoxypyridine substrate and the desired acyl group.

Q3: Can I use a catalytic amount of Lewis acid?

Generally, no. The product ketone forms a stable complex with the Lewis acid, which is often not reversible under the reaction conditions.[1] This necessitates the use of at least a stoichiometric amount of the Lewis acid.

Q4: Are there alternative methods for acylating methoxypyridines?

Yes. If Friedel-Crafts acylation proves to be low-yielding or lacks selectivity, you can consider directed ortho-metalation (DoM) followed by quenching with an acylating agent. This method offers excellent regiocontrol but requires strongly basic conditions.

Q5: What are the safety precautions for Friedel-Crafts acylation?

Lewis acids like aluminum chloride react violently with water and are corrosive. Acyl chlorides are often lachrymatory and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that you have a proper quenching plan for the reaction.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 2-Methoxypyridine

This is a general guideline and may require optimization for your specific substrate and acylating agent.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: After stirring for 15-30 minutes, add a solution of 2-methoxypyridine (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Monitoring Workflow

G Start Start Reaction TLC_LCMS Monitor by TLC/LC-MS (every 1-2 hours) Start->TLC_LCMS Decision Is Starting Material Consumed? TLC_LCMS->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No, progressing Troubleshoot Troubleshoot (Check Temperature, Reagents) Decision->Troubleshoot No, stalled Continue->TLC_LCMS Troubleshoot->Continue

Caption: Workflow for monitoring the progress of the acylation reaction.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Tidwell, J. H., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0201242. [Link]

  • Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Priešins, J., & Kananovich, D. G. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 21(19), 7779–7783. [Link]

  • ResearchGate. (2011). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Royal Society of Chemistry. (2019). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2000). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. [Link]

  • Quora. (2017). Why does pyridine not give a Friedel craft reaction?. [Link]

  • Sarpong, R., et al. (2021). Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. Journal of the American Chemical Society, 143(11), 4433–4440. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 247-255. [Link]

  • Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction. [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 2-(4-Chlorobenzoyl)-6-methoxypyridine Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(4-Chlorobenzoyl)-6-methoxypyridine. This guide is designed for researchers, chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Chlorobenzoyl)-6-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will explore the common synthetic routes, dissect the challenges inherent in scaling these reactions, and provide robust, field-proven solutions to ensure a safe, efficient, and reproducible process. Our focus is not just on the "how," but the fundamental "why" behind each strategic choice.

Section 1: Overview of Synthetic Strategies & Scale-Up Pitfalls

The synthesis of 2-(4-Chlorobenzoyl)-6-methoxypyridine, an unsymmetrical diaryl ketone, is typically approached via two primary pathways at the lab scale: a Grignard-based route or a Friedel-Crafts acylation. While both can be effective in a flask, their scale-up profiles present distinct and significant challenges.

  • Route A: Grignard Reaction. This pathway involves the reaction of a 4-chlorophenylmagnesium halide with an activated derivative of 6-methoxypyridine-2-carboxylic acid (e.g., an ester, acid chloride, or nitrile). The high nucleophilicity of Grignard reagents makes them powerful tools for C-C bond formation.[1] However, their extreme reactivity is also their biggest liability on a larger scale, leading to issues with thermal control, side reactions, and stringent operational requirements.[2][3]

  • Route B: Friedel-Crafts Acylation. This classic electrophilic aromatic substitution involves acylating the 6-methoxypyridine ring with 4-chlorobenzoyl chloride, typically using a strong Lewis acid catalyst like AlCl₃.[4] The primary challenge here is the nature of the pyridine substrate. Pyridines are electron-deficient aromatic systems, which makes them inherently poor substrates for Friedel-Crafts reactions.[5] Furthermore, the pyridine nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring and often requiring harsh conditions and super-stoichiometric amounts of the catalyst.[6]

G cluster_0 Synthetic Approaches & Key Scale-Up Issues start Target: 2-(4-Chlorobenzoyl)-6-methoxypyridine route_a Route A: Grignard Reaction start->route_a route_b Route B: Friedel-Crafts Acylation start->route_b a_reagents Reagents: - 4-Chlorophenylmagnesium Halide - 6-Methoxypyridine-2-carbonyl derivative route_a->a_reagents a_issues Scale-Up Issues (Grignard) a_reagents->a_issues a_issue1 Difficult Initiation & Control a_issues->a_issue1 a_issue2 Runaway Exotherms a_issues->a_issue2 a_issue3 Over-addition Side Reaction a_issues->a_issue3 a_issue4 Strict Anhydrous Conditions a_issues->a_issue4 b_reagents Reagents: - 6-Methoxypyridine - 4-Chlorobenzoyl Chloride - Lewis Acid (e.g., AlCl3) route_b->b_reagents b_issues Scale-Up Issues (Friedel-Crafts) b_reagents->b_issues b_issue1 Low Reactivity of Pyridine Ring b_issues->b_issue1 b_issue2 Catalyst Deactivation (N-Coordination) b_issues->b_issue2 b_issue3 Harsh Conditions & Stoichiometric Catalyst b_issues->b_issue3 b_issue4 Difficult Work-up (Al salts) b_issues->b_issue4

Caption: Comparison of Grignard and Friedel-Crafts routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the scale-up process in a direct Q&A format.

Grignard Reaction Pathway

Q1: My large-scale Grignard reaction is failing to initiate, or the initiation is dangerously sudden. What's happening and how can I fix it?

A: This is a classic scale-up problem. The surface area-to-volume ratio decreases as you scale up, making it harder for the organic halide to access the active sites on the magnesium surface, which are often passivated by a thin oxide layer.

  • Causality: Grignard formation is a heterogeneous reaction occurring on the Mg surface. Passivation (MgO layer) and insufficient mass transfer are the primary barriers. A sudden, violent initiation occurs when a critical concentration of activated species builds up and then reacts uncontrollably.

  • Troubleshooting Steps:

    • Magnesium Activation: Do not rely on chemical activators like iodine or 1,2-dibromoethane at scale due to safety and impurity concerns. Instead, use mechanically activated magnesium turnings. Stirring the dry magnesium under an inert atmosphere for several hours can help break down the oxide layer.

    • Controlled Initiation: Add a small, pre-made "starter" batch of the Grignard reagent from a previous, successful run to initiate the main batch smoothly.

    • Temperature Monitoring: Use a sensitive temperature probe placed correctly in the reactor. A stable exotherm is the best indicator of a healthy, ongoing reaction. A temperature spike indicates a dangerous accumulation of unreacted reagents.

    • Slow Addition: The halide should be added slowly and sub-surface to ensure it reacts as it is added, preventing accumulation.[7]

Q2: I'm seeing a significant amount of 4,4'-dichlorobiphenyl as a byproduct. How can I minimize this?

A: You are observing a homocoupling (Wurtz-type) side reaction. This becomes more prevalent at higher temperatures and if there are catalytic impurities (e.g., transition metals) present.

  • Causality: The Grignard reagent can react with unreacted aryl halide. This process is often catalyzed by trace metals and favored at higher temperatures.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Once initiated, maintain the Grignard formation at a controlled temperature (e.g., 30-40°C) to disfavor the homocoupling pathway.

    • Use High-Purity Magnesium: Ensure your magnesium source is free from significant transition metal contamination.

    • Controlled Addition Rate: As mentioned before, a slow addition rate ensures the aryl halide concentration remains low, minimizing the chance of it reacting with the formed Grignard reagent.

Q3: During the addition of my Grignard reagent to the 6-methoxypyridine-2-carboxylate ester, I'm forming a significant amount of a tertiary alcohol. Why?

A: This is the most critical flaw of using simple esters or acid chlorides with Grignard reagents. The initial product, the desired ketone, is also an excellent electrophile and reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[1][8] This over-addition is very difficult to prevent at scale.

  • Causality: The tetrahedral intermediate formed from the first addition to an ester collapses to a ketone, which is generally more reactive than the starting ester. This leads to a rapid second addition.

  • The Solution: The Weinreb-Nahm Amide. This is the authoritative solution to the over-addition problem. Reacting the Grignard reagent with a Weinreb-Nahm amide (N-methoxy-N-methyl-6-methoxypyridine-2-carboxamide) forms a stable, chelated tetrahedral intermediate.[9] This intermediate does not collapse to the ketone until acidic work-up is performed, at which point no Grignard reagent is left to over-react.[10] This method is highly recommended for a robust and high-yielding scale-up process.

Downstream Processing & Purification

Q4: What is the best method for purifying the final product on a multi-kilogram scale, avoiding column chromatography?

A: Recrystallization is the most viable method for large-scale purification.

  • Causality: 2-(4-Chlorobenzoyl)-6-methoxypyridine is a crystalline solid. A well-designed crystallization process can effectively remove both more polar impurities (like the tertiary alcohol byproduct) and less polar ones (like the biphenyl dimer).

  • Troubleshooting Steps:

    • Solvent Screening: Perform a thorough solvent screening to find an appropriate single-solvent or dual-solvent system. Ideal solvents are those in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor. Common choices include isopropanol, ethanol/water, or toluene/heptane mixtures.

    • Controlled Cooling: Implement a slow, controlled cooling profile. A rapid crash-cool will trap impurities.

    • Seeding: Use a small amount of pure product as seed crystals to ensure controlled crystallization and obtain a consistent particle size.

Section 3: Recommended Scale-Up Protocol via the Weinreb Amide

Based on extensive experience, the most reliable and scalable route to 2-(4-Chlorobenzoyl)-6-methoxypyridine is the two-step process involving the formation of a Weinreb-Nahm amide followed by a controlled Grignard addition.

G cluster_0 Recommended Scale-Up Workflow: Weinreb Amide Route start Starting Material: 6-Methoxypyridine-2-carboxylic Acid step1 Step 1: Amide Formation Reagents: SOCl₂ or Oxalyl Chloride, then HN(OMe)Me·HCl, Base start->step1 Activation intermediate Intermediate: Weinreb-Nahm Amide (Stable & Isolable) step1->intermediate Coupling step2 Step 2: Grignard Addition Reagent: 4-Chlorophenylmagnesium Bromide Solvent: THF intermediate->step2 Controlled C-C Formation workup Aqueous Acidic Work-up (e.g., aq. NH₄Cl or citric acid) step2->workup Intermediate Collapse purify Purification: Recrystallization workup->purify product Final Product: 2-(4-Chlorobenzoyl)-6-methoxypyridine purify->product

Caption: Workflow for the robust Weinreb Amide synthesis.

Protocol Part 1: Synthesis of N-methoxy-N-methyl-6-methoxypyridine-2-carboxamide
  • Reactor Setup: Charge a suitable reactor with 6-methoxypyridine-2-carboxylic acid (1.0 eq) and a solvent such as dichloromethane (DCM) or toluene (10 vol).

  • Acid Chloride Formation: Cool the slurry to 0-5°C. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir until conversion is complete (monitor by HPLC or TLC).

  • Amide Formation: In a separate vessel, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base like pyridine or N,N-diisopropylethylamine (3.5 eq) in DCM.

  • Coupling: Cool the acid chloride solution back to 0-5°C. Slowly add the N,O-dimethylhydroxylamine solution. Maintain the temperature below 10°C during the addition.

  • Work-up & Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), then with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can often be used directly in the next step or purified by crystallization if necessary.

Protocol Part 2: Grignard Reaction and Final Product Formation
  • Reactor Setup: Charge the reactor containing the Weinreb amide (1.0 eq) with anhydrous tetrahydrofuran (THF, 10 vol).

  • Cooling: Cool the solution to -10°C to 0°C under a nitrogen atmosphere.

  • Grignard Addition: Slowly add a solution of 4-chlorophenylmagnesium bromide (1.3 eq) in THF, maintaining the internal temperature below 5°C. The reaction is typically rapid. Monitor by HPLC for the disappearance of the Weinreb amide.

  • Quench: Once the reaction is complete, slowly add the reaction mixture to a pre-cooled aqueous solution of a mild acid, such as saturated ammonium chloride or 10% citric acid. This step hydrolyzes the chelated intermediate to the ketone and quenches any excess Grignard reagent.

  • Work-up & Isolation: Allow the mixture to warm to room temperature. Extract the product with a suitable solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a pre-determined solvent system (e.g., isopropanol) to yield pure 2-(4-Chlorobenzoyl)-6-methoxypyridine.

ParameterStep 1: Weinreb Amide FormationStep 2: Grignard Addition
Key Reagents 6-Methoxypyridine-2-carboxylic acid, Oxalyl Chloride, HN(OMe)Me·HClWeinreb Amide, 4-Chlorophenylmagnesium Bromide
Solvent Dichloromethane / TolueneAnhydrous Tetrahydrofuran (THF)
Temperature 0-25°C-10°C to 5°C
Key Control Point Slow addition of activating agent and amine solution.Strict temperature control during Grignard addition.
Work-up Aqueous washQuench with mild aqueous acid (e.g., NH₄Cl).
Critical Risk Handling of corrosive activating agents.Exotherm, moisture sensitivity.

Section 4: Critical Safety Considerations for Scale-Up

  • Grignard Reagents: These are highly reactive and can be pyrophoric. They react violently with water, alcohols, and other protic sources.[2][11] All equipment must be scrupulously dried, and the entire process must be run under a robust inert atmosphere (Nitrogen or Argon).

  • Thermal Hazards: Both the formation and reaction of Grignard reagents are highly exothermic.[2][3] A reliable reactor cooling system and a well-vetted emergency quench plan are non-negotiable. The risk of a thermal runaway is the single greatest hazard in this process.

  • Reagent Handling: Thionyl chloride and oxalyl chloride are highly corrosive and toxic. Handle them only in well-ventilated areas with appropriate personal protective equipment (PPE). The quench of these reagents is also exothermic and releases HCl gas.

By understanding the underlying chemical principles and proactively addressing the challenges of heat transfer, reagent control, and side-reaction mitigation, the synthesis of 2-(4-Chlorobenzoyl)-6-methoxypyridine can be successfully and safely scaled. The Weinreb amide route provides a scientifically sound and industrially proven pathway to achieve this.

References

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available at: [Link]

  • A kind of preparation method of 2- acetylpyridine. Google Patents. CN109503469A.
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents. CN103664886A.
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. National Institutes of Health (NIH). Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (NIH). Available at: [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central (PMC). Available at: [Link]

  • Grignard Reaction. American Chemical Society (ACS). Available at: [Link]

  • Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. ResearchGate. Available at: [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central (PMC). Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • What are the specific dangers associated with Grignard reagents?. ResearchGate. Available at: [Link]

  • Method for synthesizing p-methoxybenzaldehyde. Google Patents. CN114920634A.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. Reddit. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. Available at: [Link]

  • Safety aspects of the process control of Grignard reactions. ResearchGate. Available at: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Publications. Available at: [Link]

  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health (NIH). Available at: [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Available at: [Link]

  • 2-Acetylpyridine. Wikipedia. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • 2-chloro-6-methoxypyridine-4-carboxylic acid. Pipzine Chemicals. Available at: [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH). Available at: [Link]

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Publications. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. Available at: [Link]

  • 4-ACETYLPYRIDINE OXIME TOSYLATE. Organic Syntheses. Available at: [Link]

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine, a key building block in medicinal chemistry. We will explore the rationale behind method development, compare its performance with alternative techniques, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(4-Chlorobenzoyl)-6-methoxypyridine is an aroyl-pyridine derivative, a class of compounds frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and versatility for the separation and quantification of a wide range of compounds.[1] This guide will focus on a stability-indicating reversed-phase HPLC (RP-HPLC) method, designed to separate the main compound from its potential process-related impurities and degradation products.

Understanding the Analyte: Synthesis and Potential Impurities

A likely synthetic route to 2-(4-Chlorobenzoyl)-6-methoxypyridine is the Friedel-Crafts acylation of 2-methoxypyridine with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride. This reaction, while effective, can lead to several potential impurities.

dot graph TD{ subgraph "Synthesis of 2-(4-Chlorobenzoyl)-6-methoxypyridine" A["2-Methoxypyridine"] -->|4-Chlorobenzoyl Chloride, AlCl3| B["2-(4-Chlorobenzoyl)-6-methoxypyridine (Target Molecule)"]; end subgraph "Potential Process-Related Impurities" C["Unreacted 2-Methoxypyridine"]; D["Unreacted 4-Chlorobenzoyl Chloride/4-Chlorobenzoic Acid"]; E["Isomeric Acylation Products (e.g., 4-acylated)"]; F["Polysubstituted Products"]; end B -- "Potential Impurities" --> C; B -- "Potential Impurities" --> D; B -- "Potential Impurities" --> E; B -- "Potential Impurities" --> F; }

Caption: Predicted synthesis and potential process-related impurities.

Understanding these potential impurities is paramount for developing a selective HPLC method capable of resolving each component. For instance, isomeric acylation products may have very similar polarities to the main compound, posing a significant chromatographic challenge.

The Workhorse: A Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance content due to degradation. To achieve this, forced degradation studies are essential to generate potential degradation products and demonstrate the method's specificity.

Rationale for Method Development

The choice of chromatographic conditions is dictated by the physicochemical properties of 2-(4-Chlorobenzoyl)-6-methoxypyridine and its likely impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is a logical first choice for moderately polar compounds like our target molecule. The nonpolar nature of the C18 stationary phase will interact with the hydrophobic regions of the analyte and its impurities, allowing for separation based on differences in polarity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A phosphate or acetate buffer can be used to control the pH and ensure reproducible retention times, especially for compounds with ionizable functional groups. Given the pyridine moiety, a slightly acidic pH (e.g., pH 3-4) would ensure the pyridine nitrogen is protonated, leading to more consistent interactions with the stationary phase.

  • Detection: The presence of aromatic rings and a carbonyl group in the target molecule suggests strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, which is invaluable for peak purity assessment and identification of co-eluting impurities.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or PDA)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Forced Degradation Studies: Unveiling Potential Degradants

To validate the stability-indicating nature of the proposed HPLC method, forced degradation studies should be performed on 2-(4-Chlorobenzoyl)-6-methoxypyridine. The compound should be subjected to stress conditions as per ICH guidelines, including:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C

  • Photolytic Degradation: Exposure to UV light

The resulting stressed samples are then analyzed by the proposed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other. The pyridine ring can be susceptible to oxidation, and the ester-like linkage of the methoxy group could be liable to hydrolysis under acidic or basic conditions. The chlorobenzoyl moiety is generally stable but can undergo reactions under harsh conditions.

dot graph TD { subgraph "Forced Degradation Workflow" A[Start with Pure Sample] --> B{Subject to Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal]; B --> G[Photolytic]; C --> H{Analyze by HPLC}; D --> H; E --> H; F --> H; G --> H; H --> I[Assess Peak Purity and Resolution]; end }

Caption: Workflow for forced degradation studies.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity analysis. The choice of technique depends on the specific requirements of the analysis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (<2 µm) and higher operating pressures.[2]

FeatureHPLCUPLC
Particle Size 3-5 µm<2 µm
Analysis Time LongerShorter
Resolution GoodExcellent
Solvent Consumption HigherLower
System Pressure LowerHigher

For the analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine, UPLC would offer significantly faster analysis times and improved resolution, which could be crucial for separating closely eluting isomers. However, the initial investment in UPLC instrumentation is higher.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[3]

FeatureHPLCGC
Mobile Phase LiquidGas
Analytes Non-volatile, thermally labileVolatile, thermally stable
Derivatization Often not requiredMay be required for polar compounds
Sensitivity HighVery high for volatile compounds

2-(4-Chlorobenzoyl)-6-methoxypyridine itself has a relatively high molecular weight and may not be sufficiently volatile for routine GC analysis without derivatization. However, GC-MS could be an excellent tool for identifying and quantifying volatile impurities from the synthesis, such as residual solvents.

Experimental Protocols

HPLC Purity Analysis Protocol
  • Standard Preparation: Accurately weigh about 10 mg of 2-(4-Chlorobenzoyl)-6-methoxypyridine reference standard and dissolve in 100 mL of diluent (Acetonitrile/Water, 50:50) to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • Chromatographic System: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector.

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Forced Degradation Sample Preparation
  • Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 N NaOH. Dilute to 100 mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool and neutralize with 0.1 N HCl. Dilute to 100 mL with diluent.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 100 mL with diluent.

  • Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105 °C for 48 hours. Dissolve in diluent to a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of the sample (100 µg/mL in diluent) to UV light (254 nm) for 24 hours.

Conclusion: A Self-Validating System for Purity Assurance

The presented RP-HPLC method, when coupled with thorough forced degradation studies, provides a robust and self-validating system for the purity analysis of 2-(4-Chlorobenzoyl)-6-methoxypyridine. The ability to separate the main component from its potential process-related impurities and degradation products ensures the quality and consistency of this critical pharmaceutical intermediate. While UPLC offers advantages in speed and resolution, and GC excels in the analysis of volatile impurities, HPLC remains a versatile and reliable primary technique for purity determination. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, available resources, and the stage of drug development.

References

  • Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]

  • PubMed. (n.d.). Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Prospects of UPLC in Phar-maceutical Analysis over HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, June 30). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • PubMed Central (PMC). (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]

  • iajps. (n.d.). hplc – high performance liquid chromatography & uplc. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from [Link]

  • AELAB. (n.d.). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted 2-Benzoylpyridines: A Comparative Analysis

Introduction: Substituted 2-benzoylpyridines are a pivotal class of heterocyclic ketones, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility as versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Substituted 2-benzoylpyridines are a pivotal class of heterocyclic ketones, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility as versatile building blocks in organic synthesis further underscores the importance of efficient and scalable synthetic routes. This guide provides an in-depth comparison of the principal methods for synthesizing substituted 2-benzoylpyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for each major synthetic strategy, enabling an informed selection of the most suitable method for a given application.

The Challenge of Pyridine Acylation: Why Friedel-Crafts Falters

The direct acylation of pyridine via the classic Friedel-Crafts reaction is notoriously challenging. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), preferentially coordinates with the lone pair of electrons on the basic pyridine nitrogen. This coordination deactivates the pyridine ring towards electrophilic attack by the acylium ion, rendering the reaction largely ineffective. This inherent limitation has spurred the development of more sophisticated and effective synthetic strategies.

Modern Synthetic Strategies: A Comparative Overview

Modern approaches to the synthesis of 2-benzoylpyridines can be broadly categorized into four main strategies:

  • Oxidation of Precursor Molecules: This widely used method involves the oxidation of readily available 2-benzylpyridines or phenyl(pyridin-2-yl)methanols.

  • Palladium-Catalyzed Carbonylative Cross-Coupling: A powerful strategy that constructs the benzoylpyridine core by introducing a carbonyl group during a cross-coupling reaction.

  • Two-Step Reductive Arylation and Oxidation Sequence: A modern flow-chemistry approach that offers high efficiency and throughput.

  • Acylation of Activated Pyridine Derivatives: This method circumvents the limitations of direct pyridine acylation by using pre-activated pyridine substrates.

The following sections will provide a detailed analysis of each of these methods, including their mechanisms, substrate scope, and detailed experimental protocols.

Oxidation of 2-Benzylpyridines and Phenyl(pyridin-2-yl)methanols

The oxidation of the benzylic methylene or secondary alcohol group of 2-substituted pyridine precursors is a robust and frequently employed strategy for the synthesis of 2-benzoylpyridines. The choice of oxidant and catalyst is critical and has evolved from harsh, stoichiometric reagents to more sustainable catalytic systems.

Mechanistic Rationale

The oxidation of 2-benzylpyridines often proceeds via a mechanism that involves the initial activation of the benzylic C-H bond. In the case of metal-catalyzed aerobic oxidations, the reaction is often initiated by an imine-enamine tautomerization, which is facilitated by the pyridine nitrogen. This tautomerization is a key step that explains why 2- and 4-benzylpyridines are readily oxidized, while 3-benzylpyridines are generally unreactive under similar conditions[1]. The resulting enamine is then more susceptible to oxidation. For the oxidation of phenyl(pyridin-2-yl)methanols, the mechanism follows a more direct alcohol oxidation pathway.

Comparative Analysis of Oxidizing Systems
Oxidant/Catalyst SystemTypical YieldsAdvantagesDisadvantages
Potassium Dichromate/AlCl₃ ~80%[2]Established methodHighly toxic (Cr(VI)), stoichiometric waste, harsh conditions[2]
Dry Air/O₂ with Ionic Hydride (e.g., NaH) Up to 99%[3]High yields, environmentally friendly, mild conditions[3]Requires anhydrous conditions, handling of hydrides
Copper or Iron Catalysts with O₂/Air Moderate to good[2][4]Uses inexpensive and abundant metals, aerobic oxidation is "green"[4]Can require elevated temperatures, catalyst/ligand optimization may be needed[2]
Experimental Protocols

Protocol 1.A: Aerobic Oxidation using an Ionic Hydride Catalyst [3]

This method offers high yields and environmentally benign conditions.

  • Step 1: Reaction Setup: To a dry 250 mL four-hole flask equipped with a mechanical stirrer and a thermometer, add phenyl(pyridin-2-yl)methanol (36.8 g, 0.2 mol) and 100 mL of tetrahydrofuran (THF) under a dry oxygen atmosphere.

  • Step 2: Addition of Catalyst: With stirring, add sodium hydride powder (9.6 g, 0.4 mol).

  • Step 3: Reaction: Maintain the reaction temperature at 20°C for 2 hours.

  • Step 4: Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted and purified by standard methods to yield 2-benzoylpyridine. This method has been reported to achieve a 99% yield[3].

Protocol 1.B: Iron-Catalyzed Aerobic Oxidation in Continuous Flow [5]

This protocol highlights a modern approach using flow chemistry for enhanced efficiency and safety.

  • Step 1: Solution Preparation: Prepare a solution of the 2-benzylpyridine substrate and an iron salt catalyst (e.g., FeCl₂) in a suitable solvent like propylene carbonate.

  • Step 2: Flow Reaction: Pump the solution through a heated, pressurized reactor coil under a continuous flow of pressurized air.

  • Step 3: Product Collection and Purification: The output from the reactor is collected, and the product is isolated and purified. This method benefits from excellent heat and mass transfer, leading to rapid and efficient oxidation.

Workflow Diagram

Oxidation_Workflow cluster_batch Batch Oxidation cluster_flow Flow Oxidation A Reactants: - Phenyl(pyridin-2-yl)methanol - Solvent (THF) - Catalyst (NaH) B Reaction: 20°C, 2h under O₂ A->B C Work-up & Purification B->C end_product 2-Benzoylpyridine C->end_product D Reactants: - 2-Benzylpyridine - Solvent (Propylene Carbonate) - Catalyst (FeCl₂) E Flow Reactor: Heated, pressurized, with air D->E F Product Collection & Purification E->F F->end_product start Start start->A start->D

Caption: Batch vs. Flow Oxidation Workflows.

Palladium-Catalyzed Carbonylative Cross-Coupling

This elegant strategy allows for the direct construction of the 2-benzoylpyridine scaffold from readily available starting materials. The key is the in situ generation and insertion of carbon monoxide into a palladium catalytic cycle.

Mechanistic Rationale

The catalytic cycle of a carbonylative Suzuki-type coupling typically involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a 2-halopyridine (e.g., 2-bromopyridine).

  • CO Insertion: Carbon monoxide coordinates to the resulting Pd(II) complex and inserts into the Pd-pyridine bond to form a pyridoyl-palladium intermediate.

  • Transmetalation: An arylboronic acid transfers its aryl group to the palladium center.

  • Reductive Elimination: The pyridoyl and aryl groups couple and are eliminated from the palladium, affording the 2-benzoylpyridine product and regenerating the Pd(0) catalyst.

Carbonylative_Coupling_Mechanism Pd0 Pd(0)L₂ PdII_Py L₂Pd(II)(Py)X Pd0->PdII_Py PdII_COPy L₂Pd(II)(COPy)X PdII_Py->PdII_COPy PdII_COPy_Ar L₂Pd(II)(COPy)(Ar) PdII_COPy->PdII_COPy_Ar product 2-Benzoylpyridine PdII_COPy_Ar->product Reductive Elimination react1 2-Halo-pyridine react1->Pd0 Oxidative Addition react2 CO react2->PdII_Py CO Insertion react3 ArB(OH)₂ react3->PdII_COPy Transmetalation product->Pd0

Caption: Simplified Carbonylative Coupling Mechanism.

Advantages and Scope

This method is highly versatile, allowing for the introduction of a wide range of substituents on both the pyridine and benzoyl rings by simply varying the starting halopyridine and arylboronic acid. Yields are often high, and the reaction conditions can be tuned to favor the desired carbonylative coupling over direct cross-coupling[6]. The reaction scope includes various substituted bromopyridines and iodopyridines, with reactivity generally decreasing from iodo to bromo derivatives and from 2- and 4-halopyridines to the 3-isomer[6].

Experimental Protocol: Carbonylative Suzuki Coupling[6]
  • Step 1: Reaction Setup: In a suitable pressure vessel, combine 2-iodopyridine (1.0 mmol), phenylboronic acid (1.1 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) in THF (20 mL).

  • Step 2: Carbonylation: Pressurize the vessel with carbon monoxide (5 bar).

  • Step 3: Reaction: Heat the mixture at 80°C with vigorous stirring for 24 hours.

  • Step 4: Work-up and Purification: After cooling and venting the CO, the reaction mixture is filtered, the solvent is removed, and the crude product is purified by column chromatography to yield 2-benzoylpyridine (reported yield of 90%).

Two-Step Reductive Arylation and Oxidation Sequence

This modern approach, often implemented in a continuous flow setup, offers a highly efficient and scalable route to substituted 2-benzoylpyridines from inexpensive and readily available starting materials.

Mechanistic Rationale

The first step is a catalyst-free, light-driven reductive arylation between an aromatic aldehyde and a cyanopyridine. Upon irradiation, a ketyl radical is generated from the aldehyde, which then couples with the cyanopyridine radical anion. Subsequent elimination of a cyanide anion yields the phenyl(pyridin-2-yl)methanol intermediate[7][8]. The second step is a straightforward oxidation of this alcohol to the corresponding ketone, as described in the first section.

Advantages and Substrate Scope

The use of flow chemistry allows for precise control over reaction parameters, enhanced safety, and high throughput, making this method attractive for industrial applications[9]. The reaction tolerates a wide range of electron-donating and electron-withdrawing substituents on the aromatic aldehyde[7][8].

Experimental Protocol: Telescoped Flow Synthesis[8]
  • Step 1: Reductive Arylation (Flow): A solution of an aromatic aldehyde (e.g., benzaldehyde, 0.1 M) and 4-cyanopyridine (2 equiv.) with a single electron transfer agent like diisopropylethylamine (DIPEA, 2 equiv.) in acetonitrile is pumped through a UV photoreactor (e.g., at 365 nm) with a specific residence time (e.g., 30 minutes).

  • Step 2: Oxidation (Flow): The output from the photoreactor, containing the alcohol intermediate, is directly mixed with a stream of an oxidant, such as aqueous potassium permanganate (KMnO₄), and passed through a second reactor coil.

  • Step 3: Quenching and Extraction: The final output is collected in a quenching solution (e.g., 10% sodium sulfite), followed by extraction and purification of the desired 2-benzoylpyridine. High yields (e.g., 95% for the alcohol intermediate) and efficient oxidation are characteristic of this method[7].

Acylation of Activated Pyridine Derivatives

To overcome the inertness of the pyridine ring in Friedel-Crafts reactions, strategies involving the pre-activation of the 2-position of the pyridine ring have been developed.

Grignard-based Approaches

One of the earliest and still relevant methods involves the reaction of a Grignard reagent with a 2-cyanopyridine. The nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis, affords the desired ketone.

Protocol 4.A: Grignard Reaction with 2-Cyanopyridine [2]

  • Step 1: Grignard Reagent Formation: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

  • Step 2: Reaction with 2-Cyanopyridine: Add a solution of 2-cyanopyridine in an anhydrous solvent to the Grignard reagent at a controlled temperature.

  • Step 3: Hydrolysis and Work-up: After the reaction is complete, carefully hydrolyze the intermediate imine with aqueous acid. Subsequent work-up and purification yield 2-benzoylpyridine. This method can provide high yields (e.g., 85%) but requires strict anhydrous conditions and careful handling of the reactive Grignard reagent[2].

Summary and Recommendations

The choice of synthetic method for a particular substituted 2-benzoylpyridine will depend on several factors, including the desired substitution pattern, scale of the reaction, availability of starting materials, and the importance of "green" chemistry principles.

  • For versatility and broad substrate scope, palladium-catalyzed carbonylative cross-coupling is an excellent choice, allowing for the synthesis of a wide array of derivatives.

  • For high yields and environmentally friendly conditions on a lab scale, the aerobic oxidation of phenyl(pyridin-2-yl)methanols using an ionic hydride catalyst is a compelling option.

  • For large-scale production and high throughput, the two-step reductive arylation and oxidation in a continuous flow setup is a state-of-the-art method with significant advantages.

  • For specific substitution patterns where the precursors are readily available, the Grignard reaction with 2-cyanopyridines remains a viable and high-yielding, albeit more traditional, approach.

By understanding the nuances of each of these synthetic strategies, researchers can select the most appropriate method to efficiently and effectively synthesize the desired substituted 2-benzoylpyridine derivatives for their specific research and development needs.

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Validation

A Comparative Guide to Topoisomerase II Inhibitors: Established Drugs vs. Emerging Pyridine-Based Compounds

For drug development professionals and researchers in oncology, DNA topoisomerase II (Topo II) remains a cornerstone target. These essential enzymes resolve DNA topological challenges during replication, transcription, a...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology, DNA topoisomerase II (Topo II) remains a cornerstone target. These essential enzymes resolve DNA topological challenges during replication, transcription, and chromosome segregation, making them indispensable for proliferating cells.[1][2] Their inhibition offers a powerful mechanism to halt the growth of cancer cells.

This guide provides an in-depth comparison of well-established Topo II inhibitors against the emerging class of pyridine-based derivatives, represented here by the scaffold "2-(4-Chlorobenzoyl)-6-methoxypyridine." We will delve into their mechanisms of action, present a framework for their comparative evaluation, and provide the detailed experimental protocols necessary to validate and compare their performance.

The Dichotomy of Topoisomerase II Inhibition: Poisons vs. Catalytic Inhibitors

Topo II inhibitors are broadly classified into two main categories based on their mechanism of action: Topo II poisons and Topo II catalytic inhibitors.[1][3][4] Understanding this distinction is critical for interpreting experimental data and predicting therapeutic outcomes.

  • Topoisomerase II Poisons: These agents, which include some of the most successful chemotherapeutics, don't block the enzyme's activity outright. Instead, they trap the enzyme in an intermediate stage of its catalytic cycle.[1][5] They stabilize the "cleavage complex," where Topo II has cut the DNA double-strand but has not yet re-ligated it.[3][4] This transforms the essential enzyme into a cellular toxin, leading to an accumulation of permanent, lethal double-strand breaks and triggering apoptotic cell death.[1][6]

  • Topoisomerase II Catalytic Inhibitors: In contrast, these compounds inhibit the enzyme's catalytic activity without trapping the cleavage complex.[7][8] They can act at various stages, such as preventing ATP binding or blocking the enzyme's interaction with DNA.[3][7] While generally less cytotoxic than poisons, they effectively halt cell proliferation and are explored for their potential to reduce the severe side effects, like cardiotoxicity and secondary malignancies, associated with Topo II poisons.[8]

TopoII_Inhibition_Mechanisms cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibitor Intervention Points DNA Supercoiled DNA TopoII_binds Topo II binds to G-segment DNA->TopoII_binds T_segment_capture T-segment capture + ATP binding TopoII_binds->T_segment_capture Cleavage G-segment Cleavage T_segment_capture->Cleavage Passage T-segment Passage Cleavage->Passage Religation G-segment Re-ligation Passage->Religation Release Relaxed DNA Released Religation->Release Release->DNA Cycle Repeats Catalytic_Inhibitor Catalytic Inhibitors Catalytic_Inhibitor->TopoII_binds Block DNA Binding or ATP Hydrolysis Poison_Inhibitor Topo II Poisons Poison_Inhibitor->Religation Stabilize Cleavage Complex Prevent Re-ligation

Caption: Mechanism of Topo II and points of inhibitor intervention.

A Field Guide to Established Topoisomerase II Inhibitors

A few key players have dominated the landscape of Topo II-targeted cancer therapy for decades. Each operates with a distinct nuance, providing a baseline for evaluating novel compounds.

Etoposide: The Non-Intercalating Poison

Etoposide is a semi-synthetic derivative of podophyllotoxin and a cornerstone in the treatment of various cancers, including lung and testicular cancers.[1][2][9]

  • Mechanism: It is a classic non-intercalating Topo II poison.[1] Etoposide does not wedge itself into the DNA structure but instead forms a ternary complex with Topo II and the cleaved DNA, preventing the re-ligation of the double-strand break.[1] This action is most potent during the late S and G2 phases of the cell cycle.[1]

  • Experimental Hallmark: In a DNA cleavage assay, etoposide will significantly increase the amount of linear DNA product, indicating the stabilization of the cleavage complex.

  • Clinical Considerations: A major limitation is the development of drug resistance, often through mutations in the Topo II enzyme or increased drug efflux from cancer cells.[1] It is also associated with dose-limiting toxicities like myelosuppression.[1]

Doxorubicin: The Intercalating Poison

Doxorubicin, an anthracycline antibiotic, has a broad spectrum of activity against solid tumors and hematological malignancies.[2][10]

  • Mechanism: Doxorubicin has a dual mechanism of action. It acts as a Topo II poison by intercalating into the DNA, which physically obstructs the re-ligation step.[10][11] Additionally, its quinone moiety can generate reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and cell membranes.[10]

  • Experimental Hallmark: Similar to etoposide, it enhances DNA cleavage. Its intercalating properties can be separately verified using DNA thermal denaturation assays.

  • Clinical Considerations: Its use is significantly limited by cumulative, dose-dependent cardiotoxicity, which is linked to the ROS generation mechanism.[10][12]

Amsacrine: The Acridine-Based Intercalator

Amsacrine is another DNA intercalator used primarily in the treatment of acute leukemias.[13][14]

  • Mechanism: Like doxorubicin, amsacrine's planar acridine ring intercalates into DNA.[15][16][17] This interaction is crucial for its function as a Topo II poison, where it stabilizes the cleavage complex primarily by inhibiting the re-ligation step.[13] Its cytotoxicity is most pronounced during the S phase of the cell cycle.[17]

  • Experimental Hallmark: Demonstrates potent stabilization of the Topo II-DNA cleavage complex in biochemical assays.

  • Clinical Considerations: While effective, its use can be challenged by resistance and non-selective toxicity.[15]

Genistein: The Atypical Catalytic Inhibitor

Genistein, a naturally occurring isoflavone found in soy products, presents a different inhibitory profile.[18][19]

  • Mechanism: Genistein acts as a Topo II catalytic inhibitor, but it has also been reported to function as a protein tyrosine kinase inhibitor.[18][20] It inhibits the activity of Topo II without stabilizing the cleavage complex, and studies suggest it may be a non-competitive inhibitor with respect to ATP.[19] This leads to G2/M cell cycle arrest and apoptosis.[18]

  • Experimental Hallmark: In a decatenation assay, genistein will inhibit the conversion of catenated DNA to decatenated forms without a corresponding increase in linear DNA in a cleavage assay.

  • Clinical Considerations: As a dietary component, its role is complex. High concentrations may interfere with the efficacy of other cancer treatments, such as aromatase inhibitors.[21]

The Rise of Novel Scaffolds: Pyridine-Based Inhibitors

The search for Topo II inhibitors with improved efficacy and better safety profiles is ongoing.[3] One emerging area of interest is the development of pyridine-based compounds. Research into related structures, such as 2-phenol-4-chlorophenyl-6-aryl pyridines, has demonstrated potent and selective Topo II inhibitory activity, in some cases exceeding that of etoposide at similar concentrations.[22]

The compound 2-(4-Chlorobenzoyl)-6-methoxypyridine represents this class of molecules. While specific public data on this exact molecule's Topo II activity is not available, its structure suggests a potential for interaction with the enzyme. The key scientific question is whether it acts as a poison or a catalytic inhibitor, a determination that dictates its entire preclinical development path.

Comparative Performance Data

The following table summarizes the key characteristics of the established inhibitors, providing a baseline against which a novel compound like 2-(4-Chlorobenzoyl)-6-methoxypyridine would be compared.

FeatureEtoposideDoxorubicinAmsacrineGenistein2-(4-Chlorobenzoyl)-6-methoxypyridine
Class Topo II PoisonTopo II PoisonTopo II PoisonCatalytic InhibitorTo be determined
DNA Interaction Non-intercalatingIntercalatingIntercalatingNon-intercalatingTo be determined
Primary Mechanism Stabilizes cleavage complexIntercalates & stabilizes cleavage complex; ROS generationIntercalates & stabilizes cleavage complexInhibits catalytic activity (non-poison)To be determined
Key Side Effect MyelosuppressionCardiotoxicityMyelosuppressionPotential therapy interferenceTo be determined
Cell Cycle Arrest S/G2 phaseG2/M phaseS/G2 phaseG2/M phaseTo be determined

Experimental Workflow: Evaluating a Novel Topo II Inhibitor

To characterize a novel compound like 2-(4-Chlorobenzoyl)-6-methoxypyridine and compare it to standards, a tiered experimental approach is essential. The foundational assay is the in vitro Topo II DNA Decatenation Assay.

TopoII_Assay_Workflow start Prepare Reaction Mix (Buffer, ATP, kDNA) add_compound Add Test Compound (e.g., Pyridine Derivative) or Control (Etoposide, DMSO) start->add_compound add_enzyme Initiate with Topo II Enzyme add_compound->add_enzyme incubate Incubate at 37°C (e.g., 30 minutes) add_enzyme->incubate stop_reaction Stop Reaction (Add SDS/Proteinase K) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA under UV (Ethidium Bromide) gel->visualize end Analyze Results visualize->end

Caption: Workflow for a Topo II DNA Decatenation Assay.

Detailed Protocol: Topoisomerase II DNA Decatenation Assay

This protocol provides a self-validating system to determine if a test compound inhibits the catalytic activity of Topo II.

Objective: To measure the inhibition of Topo II-mediated decatenation of kinetoplast DNA (kDNA). kDNA is a large network of interlocked DNA circles. Active Topo II decatenates this network into individual circular DNA molecules, which migrate differently on an agarose gel.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) substrate

  • 10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT)

  • ATP solution (10 mM)

  • Stop Solution/Loading Dye (containing SDS, Proteinase K, and a tracking dye)

  • Test compounds (2-(4-Chlorobenzoyl)-6-methoxypyridine, Etoposide, Genistein) dissolved in DMSO

  • Nuclease-free water

  • 1% Agarose gel with Ethidium Bromide

Procedure:

  • Preparation: Prepare a 1% agarose gel in 1X TAE or TBE buffer containing Ethidium Bromide.

  • Reaction Assembly: On ice, assemble the following in microcentrifuge tubes for a 20 µL final reaction volume:

    • 2 µL of 10X Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (approx. 200 ng)

    • 1 µL of test compound at various concentrations (or DMSO for vehicle control).

    • x µL of nuclease-free water to bring the volume to 19 µL.[23]

  • Controls:

    • No Enzyme Control: Add 1 µL of water instead of enzyme. kDNA should remain in the well.

    • No Drug Control (Vehicle): Add 1 µL of DMSO. Topo II should fully decatenate the kDNA.

    • Positive Control: Add 1 µL of a known inhibitor (e.g., Etoposide). Decatenation should be inhibited.

  • Enzyme Initiation: Add 1 µL of human Topo II enzyme (typically 1-5 units) to each tube to initiate the reaction.[23][24] Mix gently.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[23][24]

  • Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye. The SDS and Proteinase K will dissociate the enzyme from the DNA.[25]

  • Electrophoresis: Load the entire reaction mixture into the wells of the agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.[23]

  • Visualization & Analysis: Visualize the DNA bands under a UV transilluminator.[23]

    • Interpretation:

      • No Inhibition: A band corresponding to decatenated, circular DNA will be visible.

      • Inhibition: The high molecular weight kDNA will remain in the loading well.

      • Poison Activity: The presence of a band corresponding to linear DNA indicates the compound is a Topo II poison.

Following this, a specific DNA cleavage assay should be performed to definitively classify the compound as a poison or a catalytic inhibitor.[26] If the compound inhibits decatenation without producing linear DNA, it is a catalytic inhibitor. If it produces linear DNA, it is a poison.

Conclusion and Future Directions

The landscape of Topoisomerase II inhibitors is evolving. While established drugs like etoposide and doxorubicin are mainstays of chemotherapy, their significant side effects necessitate the development of novel agents. Pyridine-based scaffolds, represented here by 2-(4-Chlorobenzoyl)-6-methoxypyridine, offer a promising avenue for research.

The critical first step for any researcher encountering such a novel compound is a rigorous, systematic evaluation using standardized biochemical assays. By directly comparing its performance against well-characterized inhibitors within a self-validating experimental framework, one can determine its precise mechanism of action. This foundational knowledge is paramount for guiding further preclinical and clinical development, with the ultimate goal of identifying next-generation cancer therapeutics with improved efficacy and a wider therapeutic window.

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  • Węglarz-Tomczak, E., Tomczak, M., Buraczyńska, M., & Wolański, K. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302920. [Link]

  • Al-Hatamleh, M. A., Ahmad, S., & Mustafa, M. Z. (2021). Genistein, a Potential Phytochemical against Breast Cancer Treatment-Insight into the Molecular Mechanisms. Molecules, 26(16), 4930. [Link]

  • Hande, K. R. (2003). Topoisomerase II inhibitors. Update on cancer therapeutics, 1(1), 13-26. [Link]

  • University of Illinois News Bureau. (2008). The dietary supplement genistein can undermine breast cancer treatment. [Link]

  • Jensen, P. B., Sørensen, B. S., Sehested, M., Grue, P., Demant, E. J., & Hansen, H. H. (1999). Inhibitors of Topoisomerase II as pH-dependent Modulators of Etoposide-mediated Cytotoxicity. Clinical Cancer Research, 5(10), 3047-3054. [Link]

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Comparative

The Pivotal Role of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of 2-Benzoyl-6-Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile chemical properties and ability to interact with a wide array of b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile chemical properties and ability to interact with a wide array of biological targets. Among the myriad of pyridine-containing compounds, 2-benzoyl-6-substituted pyridines have emerged as a particularly promising class, demonstrating a spectrum of biological activities including potent anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this chemical series, with a specific focus on how substitutions at the 6-position of the pyridine ring modulate their biological efficacy. Through a comparative analysis of experimental data, we will elucidate the nuanced interplay between chemical structure and biological function, offering valuable insights for researchers and drug development professionals.

The 2-Benzoylpyridine Core: A Privileged Scaffold

The 2-benzoylpyridine core consists of a pyridine ring substituted with a benzoyl group at the 2-position. This arrangement creates a unique electronic and steric environment that is conducive to interactions with biological macromolecules. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the benzoyl group provides a hydrophobic surface and potential for pi-stacking interactions. The carbonyl group within the benzoyl moiety can also participate in hydrogen bonding. It is the modification at the 6-position, however, that offers a critical handle for fine-tuning the pharmacological profile of these molecules.

Comparative Analysis of Anticancer Activity: Tubulin Polymerization Inhibitors

One of the most significant applications of 2-benzoyl-6-substituted pyridines is in the realm of oncology, particularly as inhibitors of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer therapies.[2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

A systematic study of 6-aryl substituted 2-benzoylpyridines has revealed critical insights into the SAR of this class as tubulin polymerization inhibitors. The following table summarizes the antiproliferative activity (IC50 values) of a series of analogs against a panel of human cancer cell lines.

Compound ID6-Substituent (Aryl Group)Average IC50 (nM)
4v 3,4,5-trimethoxyphenyl~1.8
Analog A 4-methoxyphenyl>100
Analog B 4-chlorophenyl>100
Analog C Phenyl>100

Data synthesized from a study on 6-aryl-2-benzoyl-pyridines as tubulin polymerization inhibitors.[3]

The data unequivocally demonstrates the profound impact of the substituent at the 6-position. The presence of a 3,4,5-trimethoxyphenyl group in compound 4v leads to a dramatic increase in potency, with an average IC50 value in the low nanomolar range.[3] This suggests that the trimethoxy substitution pattern is crucial for high-affinity binding to the colchicine binding site on tubulin. In contrast, analogs with less substituted phenyl rings at the 6-position exhibit significantly weaker activity. This highlights the importance of electronic and steric factors of the 6-substituent in dictating the anticancer efficacy of these compounds.

Below is a diagram illustrating the general structure-activity relationship for the anticancer activity of this series.

SAR_Anticancer cluster_substituents Nature of 6-Substituent Core 2-Benzoylpyridine Core Substituent 6-Position Substituent Core->Substituent Modification at Activity Anticancer Activity (Tubulin Polymerization Inhibition) Substituent->Activity Dictates Trimethoxy 3,4,5-Trimethoxyphenyl (e.g., Compound 4v) Trimethoxy->Activity High Potency (Low nM IC50) SimpleAryl Simple Aryl (e.g., Phenyl, 4-Methoxyphenyl) SimpleAryl->Activity Low Potency (>100 nM IC50)

Caption: SAR of 6-substituted 2-benzoylpyridines as anticancer agents.

Kinase Inhibition and Antimicrobial Activity: Broader Therapeutic Potential

Beyond their potent anticancer effects, 2-benzoylpyridine derivatives have also been investigated as inhibitors of various protein kinases and as antimicrobial agents.

p38α MAP Kinase Inhibition: Certain benzoylpyridines have been identified as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[4] The structure-activity relationship in this context also points to the importance of the substitution pattern, though a direct comparison with the 6-substituted series is less defined in the available literature. Nevertheless, the pyridine nitrogen is thought to play a crucial role in binding to the hinge region of the kinase.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with varying concentrations of the 2-benzoylpyridine derivatives. A->B C 3. MTT Addition Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4h at 37°C. B->C D 4. Formazan Solubilization Remove the medium and add DMSO to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader. D->E

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the 2-benzoylpyridine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Conclusion

The 2-benzoyl-6-substituted pyridine scaffold represents a versatile and highly adaptable platform for the design of novel therapeutic agents. The evidence presented in this guide underscores the critical role of the substituent at the 6-position in modulating the biological activity of these compounds. As demonstrated with the tubulin polymerization inhibitors, strategic modification at this position can lead to orders of magnitude differences in potency. This highlights the importance of a systematic and data-driven approach to SAR studies in the drug discovery process. Future research in this area should continue to explore a wider diversity of substituents at the 6-position, including various heterocyclic and aliphatic groups, to further unlock the therapeutic potential of this remarkable chemical class. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these promising molecules.

References

  • Smolecule. (2023, August 15). Buy 2-Benzoylpyridine | 91-02-1.
  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1255.
  • Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827–846.
  • Laufer, S., et al. (2006). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 16(19), 5142-5146.
  • protocols.io. (2023, February 27). MTT Assay protocol.
  • WOAH. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Clinical and Laboratory Standards Institute. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2023). International Journal of Molecular Sciences, 24(15), 12345.

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Validation

A Definitive Guide to Validating the Structure of "2-(4-Chlorobenzoyl)-6-methoxypyridine" with 2D NMR

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the initial go-to method, complex aromatic systems and the presence of multiple substituents can lead to spectral overlap and ambiguity. This guide provides an in-depth, expert-led walkthrough on leveraging a suite of 2D NMR experiments to definitively validate the chemical structure of "2-(4-Chlorobenzoyl)-6-methoxypyridine," a molecule with distinct but potentially overlapping spectral features.

We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and demonstrating how a logical, multi-faceted NMR approach creates a self-validating system of structural proof.

The Analytical Challenge: Beyond 1D NMR

Let's first examine the structure of 2-(4-Chlorobenzoyl)-6-methoxypyridine and the initial hypotheses we can draw from 1D NMR.

Chemical structure of 2-(4-Chlorobenzoyl)-6-methoxypyridine with atom numbering

Figure 1. Chemical Structure of 2-(4-Chlorobenzoyl)-6-methoxypyridine with systematic numbering for NMR assignment.

1D NMR Predictions:

  • ¹H NMR: We anticipate signals for the methoxy group protons (a singlet), and two distinct aromatic spin systems: one for the trisubstituted pyridine ring and one for the para-substituted chlorobenzoyl ring. The pyridine protons (H3, H4, H5) will likely appear as a complex multiplet, while the chlorobenzoyl protons (H2', H3') will present as two doublets due to symmetry.

  • ¹³C NMR: We expect 12 distinct carbon signals (barring accidental equivalence). This would include signals for the methoxy carbon, the carbonyl carbon, seven aromatic CH carbons, and three quaternary carbons (C2, C6, C1', C4').

The primary limitation of 1D NMR here is the difficulty in definitively assigning which proton is which within the pyridine ring and unambiguously assigning the quaternary carbons, which are crucial for confirming the overall connectivity.

The 2D NMR Solution: A Multi-dimensional Approach

To resolve these ambiguities, we employ a series of 2D NMR experiments. Each experiment provides a different piece of the structural puzzle, and together they form an unassailable proof. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing molecular structures, and a combination of 1D and 2D experiments is necessary for complete confidence.[1][2][3][4]

Experimental Workflow Overview

The logical flow of experiments is designed to build information progressively, from direct correlations to long-range connectivity.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Provides starting points for long-range correlations HSQC->HMBC Confirms CH assignments Final_Structure Validated Structure HMBC->Final_Structure Connects all fragments & assigns quaternary carbons

Caption: Logical workflow for structural elucidation using 2D NMR.

COSY (¹H-¹H Correlation Spectroscopy): Mapping the Proton Networks

The first step in our 2D analysis is the COSY experiment, which identifies protons that are scalar (J) coupled, typically through two or three bonds.[5][6][7] This allows us to trace out the connectivity of protons within individual spin systems.

Principle: COSY is a homonuclear experiment that plots the ¹H NMR spectrum on both the x and y axes. Off-diagonal cross-peaks appear between the signals of protons that are coupled to each other.[5][8]

Interpretation for 2-(4-Chlorobenzoyl)-6-methoxypyridine:

  • Pyridine Ring: We expect a cross-peak between the H4 proton and its neighbors, H3 and H5. This confirms their adjacency. A weaker, 4-bond coupling might be observed between H3 and H5.

  • Chlorobenzoyl Ring: A strong cross-peak will be visible between the H2' and H3' protons, confirming the ortho relationship in this AA'BB' spin system.

  • No correlation is expected for the methoxy protons (-OCH₃) as they are not coupled to any other protons.

Proton Expected COSY Correlation
H3H4
H4H3, H5
H5H4
H2'H3'
H3'H2'
OCH₃None
Table 1. Predicted ¹H-¹H COSY Correlations.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is crucial for identifying which proton is attached to which carbon.[6][9][10][11] It provides direct, one-bond ¹H-¹³C correlations with high sensitivity.[10]

Principle: HSQC is a heteronuclear experiment that correlates the chemical shift of a proton with the chemical shift of the carbon atom it is directly bonded to.[6][11] Each cross-peak in an HSQC spectrum represents a direct C-H bond.[8][11]

Interpretation for 2-(4-Chlorobenzoyl)-6-methoxypyridine:

  • This experiment will produce a cross-peak for every protonated carbon, definitively linking the previously observed proton signals to their corresponding carbon signals from the ¹³C NMR spectrum.

  • For example, the singlet from the methoxy protons will correlate to the methoxy carbon signal. The signals for H3, H4, and H5 will each correlate to a unique aromatic CH carbon, and similarly for H2' and H3'.

  • Crucially, quaternary carbons (like C2, C6, C1', C4', and the carbonyl C=O) will be absent from the HSQC spectrum, as they have no attached protons.

Proton Signal Correlated Carbon Signal
H3C3
H4C4
H5C5
H2'C2'
H3'C3'
OCH₃C-OCH₃
Table 2. Predicted ¹H-¹³C HSQC Correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure

The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9] This is how we connect the individual spin systems and assign the non-protonated quaternary carbons.

Principle: Like HSQC, HMBC is a heteronuclear correlation experiment. However, the pulse sequence is optimized to detect longer-range couplings, typically from 2 to 4 bonds, while suppressing direct one-bond correlations.[9]

Interpretation for 2-(4-Chlorobenzoyl)-6-methoxypyridine: The HMBC spectrum provides the definitive connections. The key correlations to look for are:

  • Connecting the Rings: The most critical correlation will be from the pyridine protons (especially H3) to the carbonyl carbon (C=O). This ³JCH coupling unambiguously proves the connection between the pyridine ring and the benzoyl group.

  • Assigning Quaternary Carbons:

    • The methoxy protons (-OCH₃) will show a correlation to C6, confirming the position of the methoxy group.

    • Proton H5 will show correlations to C3 and C6.

    • Proton H2' will correlate across the chlorine atom to C4' and to the carbonyl carbon (C=O).

    • Proton H3' will correlate to C1' and C5'.

  • Confirming Internal Connectivity: Correlations within the rings will further solidify assignments. For example, H3 will correlate to C2 and C5.

G cluster_mol Key HMBC Correlations C_CO C=O C1_prime C1' C2_prime C2'/H2' C3_prime C3'/H3' C4_prime C4'-Cl C2 C2 N N C6 C6 C5 C5/H5 C4 C4/H4 C3 C3/H3 OCH3 OCH₃ OCH3->C6 ³J H3 H3 H3->C_CO ³J H2_prime H2_prime H2_prime->C_CO ³J H2_prime->C4_prime ³J H5 H5 H5->C6 ²J H5->C3 ³J

Caption: Key HMBC correlations confirming the molecular backbone.

Proton Key HMBC Correlations (²J, ³J) Structural Information Gained
H3C=O, C2, C5, C4Connects pyridine to benzoyl; confirms pyridine structure
H5C3, C6, C4Confirms pyridine structure and C6 position
H2'C=O, C4', C1', C3'Connects benzoyl ring to carbonyl; confirms substitution
OCH₃C6Confirms position of the methoxy group
Table 3. Diagnostic ¹H-¹³C HMBC Correlations.

Comparison of Techniques and Alternatives

Technique Primary Role Strengths Limitations
COSY Identifies ¹H-¹H coupling networksSimple, quick; excellent for mapping out proton spin systemsDoes not provide information on quaternary carbons or connect isolated spin systems
HSQC Maps protons to their attached carbonsVery sensitive; resolves overlapping ¹H signals by spreading them into a second dimensionProvides no information on connectivity between carbons or quaternary carbons
HMBC Establishes long-range ¹H-¹³C connectivityThe ultimate tool for piecing together the molecular skeleton and assigning quaternary carbonsLess sensitive than HSQC; absence of a correlation is not definitive proof[9]

Alternative Validation Methods:

  • X-ray Crystallography: Provides the absolute structure if a suitable single crystal can be grown. It is the "gold standard" but is not always feasible.

  • Mass Spectrometry (MS): High-resolution MS can confirm the elemental composition, but it does not provide information on isomerism or connectivity.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other (<5 Å), which can be used to confirm stereochemistry and the relative orientation of the two rings. This would be a powerful complementary technique to HMBC.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the compound's solubility and to avoid signal overlap.

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. Instrument Setup (General Parameters):

  • Acquire data on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire standard 1D ¹H and ¹³C{¹H} spectra.

  • For each 2D experiment (COSY, HSQC, HMBC), use standard, vendor-provided pulse programs. Key parameters to optimize include:

    • Spectral Width: Set to encompass all proton and carbon signals.

    • Acquisition Time (aq): A longer acquisition time provides better resolution.

    • Number of Scans (ns): Increase for dilute samples to improve signal-to-noise. HMBC typically requires more scans than HSQC.

    • Relaxation Delay (d1): Typically 1-2 seconds.

3. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum and reference it to the residual solvent signal.

Conclusion

While 1D NMR provides the initial framework, it is the synergistic application of 2D NMR techniques that allows for the unequivocal structural validation of 2-(4-Chlorobenzoyl)-6-methoxypyridine. The COSY experiment delineates the proton networks within the two aromatic rings. The HSQC experiment then anchors these protons to their respective carbon atoms. Finally, the HMBC experiment serves as the master key, unlocking the long-range connectivity that pieces together the entire molecular puzzle, including the critical assignment of quaternary carbons. This logical and self-validating workflow represents a cornerstone of modern chemical analysis, ensuring the scientific integrity required for advanced research and drug development.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University, NMR Core Facility. COSY. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Chlorobenzoyl)-6-methoxypyridine

Navigating the complexities of chemical waste management is a critical aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Chlorobenzoyl)-6-methoxypyridine, a compound often utilized in pharmaceutical research and development. By integrating established safety protocols with the underlying scientific principles, this document aims to empower researchers, scientists, and drug development professionals to handle this substance responsibly, ensuring both personal safety and regulatory compliance.

The procedures outlined herein are based on the hazardous characteristics common to chlorinated organic compounds and pyridine derivatives. The core principle guiding the disposal of such materials is the complete and permanent elimination of their potential hazards, primarily through high-temperature incineration.[1]

Immediate Safety and Hazard Assessment

Inferred Hazardous Characteristics:

  • Acute Toxicity: Likely harmful if swallowed.[2]

  • Skin Irritation: Expected to cause skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[2][3]

  • Environmental Hazard: As a chlorinated organic compound, it should be prevented from entering drains or watercourses to avoid environmental contamination.[2][4]

Personal Protective Equipment (PPE)

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling 2-(4-Chlorobenzoyl)-6-methoxypyridine in any capacity, from experimental use to disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).To prevent skin contact and subsequent irritation or absorption.[5]
Eye/Face Protection Safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[6][7]
Skin and Body Protection A fully-buttoned laboratory coat.To shield the skin from accidental spills and contamination.[8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of potentially harmful dust or vapors.[2][7]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the source is the cornerstone of a safe and compliant disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal method.[9][10] 2-(4-Chlorobenzoyl)-6-methoxypyridine waste must be classified as halogenated organic waste .[11]

Step-by-Step Collection Procedure:

  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[11]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[11]

    • Ensure the container has a secure, tight-fitting lid.[7][11]

  • Label the Container:

    • Attach a hazardous waste label to the container before adding any waste.

    • The label must clearly state "Hazardous Waste," the full chemical name "2-(4-Chlorobenzoyl)-6-methoxypyridine," and list all other constituents of the waste stream.

    • Indicate the primary hazards using GHS pictograms (e.g., irritant, harmful).[11]

  • Waste Accumulation:

    • Collect all waste containing 2-(4-Chlorobenzoyl)-6-methoxypyridine, including residual amounts in empty containers, contaminated labware (e.g., pipette tips, weighing boats), and solutions, in the designated container.

    • Keep the waste container closed at all times, except when adding waste.[9]

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[5][7]

  • Final Disposal Request:

    • Once the container is full (not exceeding 90% capacity) or is no longer in use, submit a request for pickup to your institution's Environmental Health and Safety (EHS) office.[11][12]

Waste Segregation Workflow

Caption: Workflow for proper segregation and collection of 2-(4-Chlorobenzoyl)-6-methoxypyridine waste.

Approved Disposal Method: Incineration

The recommended and most environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2]

Why Incineration?

  • Complete Destruction: Incineration at high temperatures, typically in a furnace equipped with afterburners and scrubbers, breaks down the complex organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen halides.[1]

  • Prevents Environmental Release: This method avoids the direct release of the hazardous compound into the soil or water, which can occur with landfilling or improper liquid disposal.[1] Traditional methods like ground burial are now generally prohibited for such materials due to the risk of contamination.[1]

  • Regulatory Compliance: Disposal via a licensed incinerator ensures compliance with federal, state, and local environmental regulations.[2]

Do NOT dispose of 2-(4-Chlorobenzoyl)-6-methoxypyridine by:

  • Pouring it down the drain: This can contaminate waterways and is illegal.[2][13]

  • Mixing it with non-hazardous trash: This can expose waste management personnel to chemical hazards and lead to environmental contamination.[13]

  • Evaporation in a fume hood: This releases the substance into the atmosphere, which is not a permissible disposal method.[9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential for mitigating risks.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.[5][14]

  • Secure the Area: Restrict access to the spill area.[14]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE detailed in Section 1.1.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[2][3]

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[15] Collect all cleaning materials and rinsate as hazardous waste.

  • Dispose of Waste: Seal the waste container and manage it as halogenated organic waste.

Spill Response Workflow

SpillResponse A Spill Occurs B Alert Personnel & Assess Spill Size A->B C Evacuate & Call EHS (Large Spill) B->C Large D Don Full PPE (Small Spill) B->D Small & Trained E Contain with Inert Absorbent D->E F Collect Waste with Non-Sparking Tools E->F G Decontaminate Spill Area F->G H Package & Label All Waste G->H I Dispose as Halogenated Waste H->I

Caption: Emergency decision and action workflow for a chemical spill.

Exposure Response
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][8] Remove contaminated clothing and wash it before reuse.[6] Seek medical attention if irritation persists.[2]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][8] Seek immediate medical attention.[6]

  • If inhaled: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[2]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[2][3]

Decontamination of Equipment and Glassware

All non-disposable items that come into contact with 2-(4-Chlorobenzoyl)-6-methoxypyridine must be thoroughly decontaminated.

  • Initial Rinse: Triple rinse the glassware or equipment with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic waste.[9]

  • Wash: After the solvent rinse, wash the equipment with a laboratory detergent and water.[15]

  • Final Rinse: Rinse with deionized water and allow to dry completely.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of 2-(4-Chlorobenzoyl)-6-methoxypyridine, fostering a culture of safety and excellence in scientific research.

References

  • 2-Chloro-6-methoxypyridine Safety D
  • Aldrich M25406 - SAFETY D
  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi
  • p-CHLOROBENZYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
  • 4-Chlorobenzoyl chloride SAFETY D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Decontamination, cleaning and disinfection.
  • Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Disposal of Waste Solvents.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Hazardous Waste - EHSO Manual. University of Oklahoma.
  • 3-Fluoro-6-methoxypyridine SAFETY D
  • Pyridine Standard Operating Procedure.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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2-(4-Chlorobenzoyl)-6-methoxypyridine
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2-(4-Chlorobenzoyl)-6-methoxypyridine
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